11-Deoxyadriamycin
Description
11-Deoxydoxorubicin has been reported in Micromonospora with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCUZWDGRKRKU-CYMFRXPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-89-0 | |
| Record name | 11-Deoxyadriamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Total Synthesis of 11-Deoxyadriamycin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the total synthesis of 11-Deoxyadriamycin, a potent anthracycline antibiotic and a close analog of the widely used anticancer drug Adriamycin (Doxorubicin). The absence of the C-11 hydroxyl group in this compound has been a subject of interest in structure-activity relationship studies, aiming to develop anthracyclines with improved therapeutic profiles. This document outlines the key stages of the synthesis: the construction of the aglycone, 11-deoxydaunomycinone; the synthesis of the crucial amino sugar moiety, L-daunosamine; and the final glycosylation to yield the target molecule. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and replication of this complex synthesis.
Retrosynthetic Analysis
The total synthesis of this compound can be conceptually disconnected into three primary building blocks: the tetracyclic aglycone, 11-deoxydaunomycinone; the amino sugar, L-daunosamine; and the linking glycosidic bond. The overall retrosynthetic strategy is depicted below.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Aglycone: 11-Deoxydaunomycinone
The tetracyclic core of this compound, 11-deoxydaunomycinone, has been synthesized through various routes. A notable approach was developed by Gesson and Mondon, which involves a Diels-Alder reaction to construct the B and C rings of the anthracyclinone skeleton.[1]
Key Reaction Steps in the Synthesis of 11-Deoxydaunomycinone
The synthesis begins with the preparation of a suitable diene and dienophile, which then undergo a cycloaddition reaction. The resulting adduct is then further elaborated through a series of reactions including aromatization, cyclization, and functional group manipulations to afford the final aglycone.
Caption: Key stages in the synthesis of 11-deoxydaunomycinone.
Experimental Protocol for the Synthesis of 11-Deoxydaunomycinone (Gesson and Mondon Approach)
A detailed experimental protocol is not available in the provided search results. The original publication by Gesson and Mondon in J. Chem. Soc., Chem. Commun., 1982, 421 would be required for a step-by-step procedure.[1]
Synthesis of the Sugar Moiety: N-Trifluoroacetyl-L-daunosamine
The amino sugar L-daunosamine is a critical component of many anthracycline antibiotics. For glycosylation, it is typically protected as N-trifluoroacetyl-L-daunosaminyl chloride. An efficient route to this intermediate starts from the readily available L-rhamnal.[2]
Synthetic Pathway to N-Trifluoroacetyl-L-daunosamine
The synthesis involves the conversion of L-rhamnal to an oxime, followed by stereoselective reduction and trifluoroacetylation. Subsequent oxidation and stereoselective reduction at C-4, followed by conversion to the glycosyl chloride, yields the desired activated sugar donor.[2]
References
The Unveiling of 11-Deoxyadriamycin's Might: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic chemotherapeutic agents has led to extensive investigation into the structure-activity relationships (SAR) of anthracycline antibiotics. Among these, 11-deoxyadriamycin, an analog of the potent anticancer drug doxorubicin (adriamycin), has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on the key structural modifications that influence its biological activity. We will delve into its cytotoxicity against various cancer cell lines, its interaction with DNA, and its ability to inhibit topoisomerase II, the primary target of this class of drugs.
Deciphering the Cytotoxic Landscape: Impact of Structural Modifications
The cytotoxic activity of this compound and its analogs is a critical determinant of their potential as anticancer agents. The removal of the hydroxyl group at the 11th position of the aglycone moiety of adriamycin marks the defining feature of this series of compounds. This modification has been shown to modulate the biological activity, and further alterations to the aglycone and the daunosamine sugar moiety provide a deeper understanding of the SAR.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of each compound.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | Jurkat | ~0.47 ± 0.2 |
| BT-20 | 0.320 | |
| This compound | L1210 Leukemia | Data not available in search results |
| 4-Demethoxy-11-deoxyadriamycin | L1210 Leukemia | Data not available in search results |
| N-Benzyladriamycin (AD 288) | CCRF-CEM | Data not available in search results |
| J774.2 | Data not available in search results |
The Molecular Dance: DNA Binding and Intercalation
A crucial aspect of the mechanism of action of anthracyclines is their ability to intercalate into the DNA double helix. This interaction is believed to be a prerequisite for the subsequent inhibition of topoisomerase II. The affinity and mode of DNA binding are influenced by the structural features of the anthracycline molecule.
DNA Binding Affinity
The removal of the 11-hydroxyl group in this compound can influence the planarity of the tetracyclic ring system, which in turn may affect its ability to intercalate into DNA. While specific binding constants for this compound were not found, studies on related anthracyclines suggest that the DNA binding affinity is a key determinant of their biological activity. For instance, N-benzyladriamycin (AD 288), a lipophilic analog, is a potent DNA intercalator[1].
The Gatekeeper of DNA Topology: Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Anthracyclines, including adriamycin and its analogs, act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death.
Inhibition of Topoisomerase II Activity
The ability of this compound and its analogs to inhibit topoisomerase II is a key measure of their anticancer potential. Studies have shown that modifications to the anthracycline structure can alter the mechanism of topoisomerase II inhibition. For example, while doxorubicin stabilizes the topoisomerase II/DNA cleavable complex, N-benzyladriamycin (AD 288) acts as a catalytic inhibitor, preventing the initial non-covalent binding of the enzyme to DNA[1]. This suggests that specific substitutions can shift the mode of action from a topoisomerase II poison to a catalytic inhibitor[1]. The concentration of AD 288 required to inhibit the decatenation of kinetoplast DNA by topoisomerase II was comparable to that of doxorubicin[1].
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key experiments cited in the study of this compound's structure-activity relationship.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment[2][3][4].
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 72 hours)[2].
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C[4].
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals[4][5].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4][5]. The IC50 value is then calculated from the dose-response curve.
DNA Binding Assay (Fluorescence Intercalation Assay)
This assay measures the ability of a compound to displace a fluorescent dye (e.g., ethidium bromide) that is intercalated into DNA.
-
Preparation: Prepare a solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalator (e.g., ethidium bromide) in a suitable buffer[6].
-
Titration: Add increasing concentrations of the test compound to the DNA-dye solution[6].
-
Fluorescence Measurement: Measure the fluorescence of the solution after each addition. The displacement of the intercalated dye by the test compound will result in a decrease in fluorescence[6].
-
Data Analysis: The binding affinity can be determined by analyzing the quenching of fluorescence as a function of the test compound concentration[6].
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: In a reaction tube, combine kDNA, topoisomerase II enzyme, and the test compound in a suitable reaction buffer containing ATP[7].
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction to occur[7].
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K)[8].
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel[7].
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles[7].
Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the logical relationships and experimental processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Conclusion
The structure-activity relationship of this compound and its analogs is a complex interplay of structural modifications that influence cytotoxicity, DNA binding, and topoisomerase II inhibition. While the absence of the 11-hydroxyl group is the defining feature, further substitutions on the aglycone and the sugar moiety are crucial in fine-tuning the biological activity. The data presented in this guide, though requiring further comprehensive studies for a complete picture, underscores the potential of this compound derivatives as promising anticancer agents. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and more effective cancer therapies. Future investigations should focus on generating a more extensive quantitative dataset for a wider range of analogs and cell lines to further elucidate the intricate SAR of this important class of compounds.
References
- 1. Catalytic inhibition of DNA topoisomerase II by N-benzyladriamycin (AD 288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 4. scribd.com [scribd.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 11-Deoxyadriamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the discovery and synthesis of 11-Deoxyadriamycin, a significant analog of the widely used anticancer drug Adriamycin (Doxorubicin). This document focuses on the chemical synthesis of what is identified in scientific literature as 4-demethoxy-11-deoxyadriamycin, the formal name for this compound. Due to the unavailability of the full text of the original publication, this guide is constructed from the abstract and data from related studies.
Introduction: Discovery through Synthesis
This compound is a synthetic anthracycline antibiotic. Unlike many other anthracyclines, it has not been reported to be isolated from natural sources such as microbial fermentation. Its discovery is therefore intrinsically linked to its first chemical synthesis. The pioneering work in this area was conducted by Umezawa and his colleagues in 1980, who successfully synthesized 4-demethoxy-11-deoxy analogs of both daunomycin and adriamycin. This research was a part of a broader effort to create novel anthracycline derivatives with improved therapeutic properties, such as enhanced antitumor activity and reduced cardiotoxicity.
Synthetic Pathway of 4-demethoxy-11-deoxyadriamycin
The synthesis of 4-demethoxy-11-deoxyadriamycin is a multi-step process that begins with the appropriate aglycone, 4-demethoxy-11-deoxydaunomycinone, which is then glycosylated with a protected daunosamine derivative. The final step involves the conversion of the daunomycin analog to the adriamycin analog.
An In-depth Technical Guide to the Biosynthesis of 11-Deoxyadriamycin and Related Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriamycin (doxorubicin) and its precursor, daunorubicin, are potent anthracycline antibiotics widely used in cancer chemotherapy. The related compound, aclacinomycin, also exhibits significant antitumor activity. While a dedicated biosynthetic pathway for "11-deoxyadriamycin" is not prominently described in the scientific literature, its structural relationship to these key anthracyclines places its formation within the broader context of their biosynthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathways of doxorubicin, daunorubicin, and aclacinomycin, with a focus on the enzymatic machinery, pathway intermediates, and the experimental methodologies used to elucidate these complex processes.
Core Biosynthetic Pathway: From Polyketide Assembly to Tailored Anthracyclines
The biosynthesis of adriamycin and related anthracyclines is a multi-step process orchestrated by a suite of enzymes encoded by gene clusters found in various Streptomyces species, most notably Streptomyces peucetius for doxorubicin and daunorubicin, and Streptomyces galilaeus for aclacinomycin. The pathway can be broadly divided into three main stages: polyketide backbone synthesis, aglycone tailoring, and glycosylation.
Polyketide Backbone Synthesis
The initial step is the formation of the tetracyclic aglycone core by a type II polyketide synthase (PKS) multienzyme complex.[1] This process begins with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to form a 21-carbon polyketide chain.[2] Key enzymes in this stage include:
-
Ketosynthase (KSα and KSβ): Catalyze the iterative Claisen condensation reactions that extend the polyketide chain.
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain between the active sites of the PKS.
-
Malonyl-CoA:ACP Acyltransferase (MAT): Loads the malonyl extender units onto the ACP.
The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic four-ring anthracycline skeleton.
Aglycone Tailoring
Following the formation of the initial polyketide backbone, a series of tailoring enzymes modify the aglycone to generate structural diversity. These modifications are crucial for the biological activity of the final compounds. Key tailoring reactions include:
-
Oxygenation: Cytochrome P450 monooxygenases and other oxygenases introduce hydroxyl groups at specific positions on the anthracycline ring system. A key enzyme in doxorubicin biosynthesis is DoxA , a cytochrome P450 that catalyzes the C-14 hydroxylation of daunorubicin to form doxorubicin.[1]
-
Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases add methyl groups to hydroxyl moieties. The enzyme DnrK is a key methyltransferase in daunorubicin biosynthesis.[3]
-
Reduction: Ketoreductases reduce keto groups to hydroxyl groups.
Glycosylation
The final stage of biosynthesis involves the attachment of one or more deoxy sugar moieties to the aglycone core. This glycosylation step is critical for the DNA binding and antitumor activity of anthracyclines. The sugars are first activated as TDP-sugars and then transferred to the aglycone by specific glycosyltransferases. For doxorubicin and daunorubicin, the key sugar is TDP-L-daunosamine. In the case of aclacinomycin, a trisaccharide chain is attached. Key enzymes in this stage include:
-
Glycosyltransferases (GTs): Catalyze the attachment of the sugar moieties to the aglycone. DnrS is the glycosyltransferase responsible for attaching TDP-L-daunosamine to ε-rhodomycinone in the daunorubicin pathway.[1]
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes available quantitative data for key enzymes in the doxorubicin and related anthracycline biosynthetic pathways. This data is essential for understanding enzyme efficiency and for metabolic engineering efforts aimed at improving antibiotic yields.
| Enzyme | Gene | Organism | Substrate | Km | kcat | Vmax | kcat/Km (M-1s-1) | Reference |
| DoxA | doxA | S. peucetius | Daunorubicin | - | - | - | 130 | [1] |
| DnrK | dnrK | S. peucetius | 13-deoxycarminomycin | - | - | - | - | [3] |
| DnrS | dnrS | S. peucetius | ε-rhodomycinone | - | - | - | - | [1] |
Note: Comprehensive kinetic data for many enzymes in these pathways is still limited in the publicly available literature.
Experimental Protocols
The elucidation of these complex biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Streptomyces peucetius
This protocol is essential for functional analysis of genes within the biosynthetic cluster.
a. Vector Construction:
-
Design primers to amplify ~1.5-2.0 kb regions flanking the target gene from S. peucetius genomic DNA.
-
Clone the upstream and downstream fragments into a temperature-sensitive, conjugative E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).
-
Verify the construct by restriction digestion and sequencing.
b. Intergeneric Conjugation:
-
Grow the E. coli donor strain (e.g., S17-1) carrying the knockout vector and the S. peucetius recipient strain separately to mid-log phase.
-
Wash and mix the donor and recipient cells.
-
Plate the mixture on a suitable medium (e.g., ISP4) and incubate to allow conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
c. Selection of Double Crossover Mutants:
-
Subculture the primary exconjugants on antibiotic-containing medium at a permissive temperature.
-
Screen for colonies that have lost the vector-encoded resistance marker (if applicable) by replica plating, indicating a double crossover event.
-
Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol is used to produce pure enzymes for in vitro characterization.
a. Cloning and Expression:
-
Amplify the gene of interest from S. peucetius genomic DNA.
-
Clone the gene into an E. coli expression vector with a suitable tag (e.g., His-tag) for purification.
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at an optimized temperature and time.
b. Protein Purification:
-
Harvest the cells and lyse them by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein by size-exclusion or ion-exchange chromatography if necessary.
-
Assess purity by SDS-PAGE.
In Vitro Enzyme Assays
These assays are crucial for determining the function and kinetic parameters of the purified enzymes.
a. Methyltransferase (DnrK) Assay:
-
Prepare a reaction mixture containing the purified DnrK enzyme, the substrate (e.g., 13-deoxycarminomycin), and the co-substrate S-adenosylmethionine (SAM).
-
Incubate the reaction at an optimal temperature.
-
Quench the reaction at various time points.
-
Analyze the formation of the methylated product by HPLC or LC-MS.
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction rates.
b. Glycosyltransferase (DnrS) Assay:
-
Prepare a reaction mixture containing the purified DnrS enzyme, the aglycone substrate (e.g., ε-rhodomycinone), and the activated sugar donor (TDP-L-daunosamine).
-
Incubate the reaction and quench at different time intervals.
-
Analyze the formation of the glycosylated product by HPLC or LC-MS.
-
Determine kinetic parameters by varying the concentrations of both the aglycone and the sugar donor.
HPLC-MS Analysis of Pathway Intermediates
This method is used to identify and quantify the intermediates and final products of the biosynthetic pathway from Streptomyces cultures or in vitro enzyme reactions.
a. Sample Preparation:
-
For culture extracts, pellet the mycelium and extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
For in vitro reactions, quench the reaction and directly inject an aliquot or perform a simple cleanup step (e.g., protein precipitation with acetonitrile).
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 480 nm) and a mass spectrometer (MS) for mass identification.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: Full scan mode to identify molecular ions and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
Visualizations of Pathways and Workflows
Biosynthetic Pathway of Doxorubicin
References
An In-depth Technical Guide to the Physicochemical Properties of 11-Deoxyadriamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxyadriamycin, also known as 11-Deoxydoxorubicin, is a significant analogue of the widely used anthracycline antibiotic and chemotherapeutic agent, Doxorubicin. As with other members of the anthracycline family, its cytotoxic effects are of great interest in the field of oncology. Understanding the fundamental physicochemical properties of this compound is paramount for its development as a potential therapeutic agent. These properties govern its solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The essential physicochemical data for this compound (CAS No. 71800-89-0) are summarized in the table below.[1][2] These parameters are crucial for researchers engaged in the formulation, analytical method development, and biological evaluation of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉NO₁₀ | [1][2] |
| Molecular Weight | 527.53 g/mol | [2] |
| Melting Point | Not experimentally reported in the searched literature. A general protocol for determination is provided below. | |
| pKa | Not experimentally reported in the searched literature. A general protocol for determination is provided below. | |
| Solubility | Soluble in Methanol. | |
| Storage Conditions | 2-8°C Refrigerator | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mettler Toledo MP series or similar)
-
Glass capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: The this compound sample must be completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the closed end. The packed sample height should be between 2-3 mm.
-
Measurement:
-
The melting point apparatus is pre-heated to a temperature approximately 10-20°C below the expected melting point.
-
The loaded capillary tube is inserted into the heating block of the apparatus.
-
The temperature is then ramped up at a slow, constant rate (typically 1-2°C per minute) to ensure accurate measurement.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with ionizable groups, the pKa values are crucial for understanding its behavior in different pH environments, which affects its solubility, absorption, and interaction with biological targets.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments from the burette.
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The equivalence point(s) of the titration are identified from the steepest part(s) of the curve.
-
The pKa value is determined at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal. For a basic group, pKb can be determined, and pKa can be calculated using the equation pKa + pKb = 14.
-
Mechanism of Action and Signaling Pathway
The cytotoxic mechanism of this compound, like other anthracyclines, is believed to involve two primary pathways: DNA intercalation and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
DNA Intercalation and Topoisomerase II Inhibition
This compound can insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Caption: Mechanism of action of this compound.
Experimental Workflow for Physicochemical Analysis
A typical experimental workflow for the physicochemical characterization of this compound would involve a series of analytical techniques to confirm its identity, purity, and properties.
Caption: Experimental workflow for physicochemical analysis.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their efforts to further investigate and potentially harness the therapeutic capabilities of this anthracycline analogue. While key parameters such as molecular formula and weight are established, further experimental determination of properties like melting point and pKa is necessary for a complete physicochemical profile. The elucidation of its mechanism of action, shared with other anthracyclines, provides a strong basis for its continued exploration as an anticancer agent.
References
An In-Depth Technical Guide to the DNA Intercalation Mechanism of 11-Deoxyadriamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA intercalation mechanism of 11-Deoxyadriamycin, an anthracycline antibiotic and a close analog of the widely used anticancer drug doxorubicin (adriamycin). While specific quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on doxorubicin and other anthracyclines to provide a detailed understanding of its mechanism of action. This document outlines the core principles of its interaction with DNA, the associated structural and thermodynamic parameters, and detailed experimental protocols for characterization.
Core Mechanism of DNA Intercalation
This compound, like other anthracyclines, exerts its cytotoxic effects primarily through its interaction with DNA. The core of this interaction is intercalation , a process where the planar tetracyclic chromophore of the drug molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is a critical event that triggers a cascade of cellular responses leading to cell death.
The intercalation process is characterized by the following key features:
-
Insertion of the Chromophore: The planar aromatic ring system of this compound stacks between adjacent DNA base pairs.
-
Minor Groove Binding of the Daunosamine Sugar: The daunosamine sugar moiety of the molecule resides in the minor groove of the DNA, providing additional stability and specificity to the binding.
-
DNA Structural Distortion: The insertion of the drug molecule causes a localized unwinding and lengthening of the DNA helix, which interferes with the normal function of DNA-processing enzymes.
-
Inhibition of Topoisomerase II: A crucial consequence of this intercalation is the trapping of the topoisomerase II-DNA covalent complex. This prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Quantitative Data on Anthracycline-DNA Interactions
Table 1: Binding Constants for Doxorubicin-DNA Interaction
| Parameter | Value | Method | Reference DNA |
| Binding Constant (K) | 1.0 - 5.0 x 10⁶ M⁻¹ | Spectrofluorometric Titration | Calf Thymus DNA |
| Dissociation Constant (Kd) | 0.2 - 1.0 µM | Surface Plasmon Resonance | Oligonucleotides |
| Number of Binding Sites (n) | 0.15 - 0.25 drug molecules/base pair | Scatchard Analysis | Calf Thymus DNA |
Table 2: Thermodynamic Parameters for Doxorubicin-DNA Intercalation
| Parameter | Value (at 25°C) | Method | Notes |
| Enthalpy Change (ΔH) | -5 to -10 kcal/mol | Isothermal Titration Calorimetry | Favorable enthalpic contribution from stacking and hydrogen bonding. |
| Entropy Change (ΔS) | +10 to +20 cal/mol·K | Isothermal Titration Calorimetry | Favorable entropic contribution from the release of bound water molecules. |
| Gibbs Free Energy Change (ΔG) | -8 to -9 kcal/mol | Calculated from K | Indicates a spontaneous and high-affinity interaction. |
| Heat Capacity Change (ΔCp) | -100 to -200 cal/mol·K | Isothermal Titration Calorimetry | Suggests a significant hydrophobic component to the binding. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA intercalation of anthracyclines like this compound.
UV-Visible Spectrophotometry
Purpose: To determine the binding constant (K) and stoichiometry of binding (n) by monitoring changes in the absorbance spectrum of the drug upon binding to DNA.
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm (A260).
-
In a quartz cuvette, place a fixed concentration of this compound.
-
Record the initial UV-Vis spectrum of the drug solution from 300 to 600 nm.
-
Titrate the drug solution with increasing concentrations of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and record the UV-Vis spectrum.
-
Observe the hypochromic (decrease in absorbance) and bathochromic (red-shift of the absorption maximum) effects in the spectrum of this compound, which are characteristic of intercalation.
-
Analyze the data using the Scatchard equation or a non-linear fitting model to determine the binding constant (K) and the number of binding sites (n).
Fluorescence Spectroscopy
Purpose: To determine the binding constant by measuring the quenching of the intrinsic fluorescence of this compound upon binding to DNA.
Protocol:
-
Prepare stock solutions of this compound and DNA in a suitable buffer as described for UV-Vis spectrophotometry.
-
In a fluorescence cuvette, place a fixed concentration of this compound.
-
Set the excitation wavelength to the absorption maximum of the drug (around 480 nm) and record the emission spectrum (typically 500-700 nm).
-
Titrate the drug solution with increasing concentrations of DNA.
-
After each addition, mix and allow to equilibrate before recording the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity as the drug binds to DNA.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation or by fitting to a binding isotherm to calculate the binding constant.
Isothermal Titration Calorimetry (ITC)
Purpose: To directly measure the thermodynamic parameters (ΔH, K, and stoichiometry) of the binding interaction.
Protocol:
-
Prepare solutions of this compound and DNA in the same buffer, and thoroughly degas them.
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the drug solution into the DNA solution.
-
The instrument measures the heat released or absorbed during each injection.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Topoisomerase II Inhibition Assay
Purpose: To assess the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II enzyme, its reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA).
-
Drug Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (no drug).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzyme to act on the DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: In a relaxation assay, the supercoiled DNA will be relaxed by the enzyme in the absence of the inhibitor. Increasing concentrations of an effective inhibitor like this compound will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. In a decatenation assay, the catenated kDNA will be resolved into minicircles by the enzyme. An inhibitor will prevent this resolution.
Visualizations
The following diagrams illustrate key aspects of the this compound DNA intercalation mechanism and experimental workflows.
Caption: Molecular mechanism of this compound DNA intercalation.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
11-Deoxyadriamycin cellular uptake and distribution
An In-Depth Technical Guide on the Cellular Uptake and Distribution of Anthracyclines, with a Focus on Doxorubicin as a Model for 11-Deoxyadriamycin
Executive Summary
This technical guide addresses the cellular uptake and distribution of anthracycline antibiotics, a critical aspect of their efficacy as chemotherapeutic agents. Due to a significant lack of specific published data on this compound, this document focuses on the extensively studied and closely related compound, Doxorubicin (Adriamycin), to provide a representative framework for understanding the cellular pharmacology of this class of drugs. The principles and methodologies described herein are largely applicable to the study of this compound.
This guide provides a summary of quantitative data on Doxorubicin uptake and distribution, details key experimental protocols for its study, and includes visualizations of experimental workflows and relevant cellular pathways. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Anthracycline Cellular Pharmacokinetics
The clinical effectiveness of anthracyclines is intrinsically linked to their ability to penetrate cancer cells and reach their intracellular targets, primarily nuclear DNA. The processes of cellular uptake, distribution, and efflux are therefore of paramount importance. While data for this compound is scarce, studies on its analogue, 4'-Deoxydoxorubicin, suggest that structural modifications can significantly alter uptake kinetics and subcellular localization. For instance, 4'-Deoxydoxorubicin, a more lipophilic analogue of Adriamycin, exhibits a much greater rate of cell uptake (Vmax = 30 ng/10^5 cells/min) compared to Adriamycin (Vmax = 0.15 ng/10^5 cells/min) in human non-small cell lung tumor cells.[1] Furthermore, fluorescence microscopy has revealed that while Adriamycin primarily localizes to the nucleus, 4'-Deoxydoxorubicin accumulates in the cytoplasm.[1] These findings underscore the importance of empirical investigation for each analogue.
Quantitative Data on Doxorubicin Cellular Uptake
The cellular uptake of Doxorubicin (DOX) has been quantified in various cancer cell lines. The data presented below is collated from studies employing different methodologies and cell types, and serves to provide a comparative overview.
| Cell Line | Drug Formulation | Incubation Time (h) | Intracellular DOX Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) | Reference |
| HepG2 | Free DOX | 24 | Not specified | ~230 | [2] |
| Huh7 | Free DOX | 24 | Not specified | ~230 | [2] |
| SNU449 | Free DOX | 24 | Not specified | ~230 | [2] |
| MCF7 | Free DOX | 24 | Not specified | ~230 | [2] |
| Dx5 | Free DOX | Not specified | Not specified | - | [3] |
| Dx5 | DOX-loaded PLGA NPs | Not specified | ~7-fold higher than free DOX | - | [3] |
| SKOV-3 | Free DOX | Not specified | Not specified | - | [3] |
| SKOV-3 | HER-2 antibody-conjugated DOX-loaded NPs | Not specified | Significantly higher than free DOX | - | [3] |
Note: The intracellular concentrations and uptake ratios can vary significantly depending on the experimental conditions, including the specific cell line, drug concentration, and incubation time.
Experimental Protocols for Studying Cellular Uptake and Distribution
A variety of experimental techniques are employed to investigate the cellular uptake and subcellular distribution of anthracyclines.
Cellular Uptake Quantification
a) Fluorescence-Based Methods: Doxorubicin is naturally fluorescent, which allows for its detection and quantification within cells using techniques like fluorescence microscopy and flow cytometry.
-
Flow Cytometry: This technique provides a high-throughput measurement of the average intracellular drug concentration across a large population of cells.
-
Protocol Outline:
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere.
-
Drug Incubation: Treat cells with the desired concentration of Doxorubicin for a specific duration.
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular drug, then detach them using trypsin.
-
Flow Cytometric Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser for exciting Doxorubicin (e.g., 488 nm) and a detector for its emission (e.g., 575/26 nm bandpass filter).
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular Doxorubicin concentration.
-
-
-
Confocal Microscopy: This method allows for the visualization of drug distribution within single cells and provides semi-quantitative data based on fluorescence intensity.
-
Protocol Outline:
-
Cell Culture: Grow cells on glass-bottom dishes or chamber slides.
-
Drug Incubation: Treat cells with Doxorubicin.
-
Cell Staining (Optional): Stain for specific organelles (e.g., with Hoechst for the nucleus or MitoTracker for mitochondria) to co-localize the drug.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for Doxorubicin and any co-stains.
-
Image Analysis: Analyze the images to determine the subcellular localization and relative fluorescence intensity in different compartments.
-
-
b) Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying intracellular drug concentrations.
-
Protocol Outline:
-
Cell Culture and Drug Incubation: As described above.
-
Cell Lysis: After washing, lyse the cells using a suitable buffer to release the intracellular contents.
-
Sample Preparation: Perform protein precipitation and extract the drug from the cell lysate.
-
LC-MS Analysis: Inject the extracted sample into an LC-MS system for separation and quantification of the drug and its metabolites.
-
Data Analysis: Determine the absolute intracellular concentration by comparing the signal to a standard curve.
-
Subcellular Distribution Analysis
Subcellular Fractionation: This biochemical technique separates different cellular organelles, allowing for the quantification of the drug in each fraction.
-
Protocol Outline:
-
Cell Homogenization: Disrupt the cell membrane to release the organelles into a buffered solution.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes).
-
Fraction Analysis: Quantify the amount of drug in each fraction using methods like fluorescence spectroscopy or LC-MS.
-
Visualization of Experimental Workflows and Cellular Pathways
Experimental Workflow for Cellular Uptake Studies
References
- 1. Comparative intracellular uptake of adriamycin and 4'-deoxydoxorubicin by non-small cell lung tumor cells in culture and its relationship to cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 11-Deoxyadriamycin Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxicity of 11-Deoxyadriamycin, an analogue of the widely used chemotherapeutic agent doxorubicin. The provided information includes detailed experimental procedures, data presentation guidelines, and visual diagrams to facilitate understanding and execution of the assay.
Introduction
This compound is a derivative of doxorubicin, a potent anthracycline antibiotic used in cancer chemotherapy. The mechanism of action for doxorubicin and its analogues primarily involves the inhibition of topoisomerase II and the intercalation into DNA, which leads to the generation of reactive oxygen species (ROS), DNA damage, and ultimately, programmed cell death or apoptosis. Assessing the cytotoxic potential of this compound is a critical step in the evaluation of its therapeutic efficacy. This document outlines a detailed protocol using the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for measuring drug-induced cytotoxicity.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table provides a template for presenting such quantitative data, populated with representative IC50 values for the parent compound, doxorubicin, against various cancer cell lines to illustrate the expected format. Specific IC50 values for this compound should be determined experimentally and tabulated accordingly.
Table 1: Representative Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| HeLa | Cervical Carcinoma | 2.9 |
| BFTC-905 | Bladder Cancer | 2.3 |
| M21 | Skin Melanoma | 2.8 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| UMUC-3 | Bladder Cancer | 5.1 |
| TCCSUP | Bladder Cancer | 12.6 |
| A549 | Lung Cancer | > 20 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
Note: The IC50 values presented are for doxorubicin and are intended for illustrative purposes. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1][2] It is a robust and reproducible method suitable for high-throughput screening of cytotoxic compounds.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. Seeding density should be optimized for each cell line to ensure exponential growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plate five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plate to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.[2]
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a mechanical shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell survival using the following formula: % Cell Survival = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell survival against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for doxorubicin-induced cytotoxicity, which is expected to be similar for this compound, and the experimental workflow for the SRB cytotoxicity assay.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: SRB cytotoxicity assay experimental workflow.
References
Application Notes and Protocols for 11-Deoxyadriamycin (Compound 11) in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has identified a novel p-nitrobenzenesulfonamide derivative, referred to as Compound 11, as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2] ERRα is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism and is often overexpressed in triple-negative breast cancer (TNBC), where it is associated with poor prognosis.[1][3] Compound 11 exerts its anticancer effects by inhibiting the transcriptional activity of ERRα, thereby suppressing the proliferation, migration, and invasion of breast cancer cells.[1][2][4] These application notes provide a summary of the quantitative data, detailed experimental protocols, and relevant signaling pathways associated with the use of Compound 11 in breast cancer cell line research.
Quantitative Data Summary
The following tables summarize the reported efficacy of Compound 11 in various breast cancer cell lines.
Table 1: In Vitro Efficacy of Compound 11
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | TR-FRET | 0.80 | [1][2] |
| MDA-MB-231 | Cell Viability (CCK-8) | Not explicitly stated, but dose-dependent inhibition observed | [1] |
| MCF-7 | Cell Viability (CCK-8) | Not explicitly stated, but dose-dependent inhibition observed | [1] |
| HCC-1937 | Cell Viability (CCK-8) | Not explicitly stated, but dose-dependent inhibition observed | [1] |
Table 2: Effects of Compound 11 on Breast Cancer Cell Functions
| Cell Line | Function Assessed | Treatment Concentration (µM) | % Inhibition/Effect | Reference |
| MDA-MB-231 | Colony Formation | 0.3 | Significant Reduction | [1] |
| MDA-MB-231 | Colony Formation | 1 | Significant Reduction | [1] |
| MCF-7 | Cell Invasion | High-dose | 31.5% reduction | [5] |
| MDA-MB-231 | Cell Invasion | High-dose | 50.9% reduction | [5] |
Table 3: In Vivo Efficacy of Compound 11
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | 30 mg/kg | 23.58% | [1][2] |
| MDA-MB-231 | 30 mg/kg | 40.9% | [4] |
Signaling Pathway
Compound 11 functions as an inverse agonist of ERRα. It disrupts the interaction between ERRα and its co-activator, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This inhibition of the ERRα/PGC-1α complex leads to the downregulation of ERRα target genes, which are involved in metabolic processes that support tumor growth and proliferation.[1][3]
Caption: ERRα Signaling Pathway and Inhibition by Compound 11.
Experimental Protocols
The following are detailed protocols for key experiments involving Compound 11.
Cell Viability Assay (CCK-8)
This protocol is used to determine the effect of Compound 11 on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, HCC-1937)
-
Complete cell culture medium (specific to the cell line)
-
Compound 11 (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound 11 in complete medium. The final concentrations should range from approximately 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest Compound 11 treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of Compound 11.
-
Incubate the plates for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Colony Formation Assay
This assay assesses the long-term effect of Compound 11 on the proliferative capacity of single cells.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
Compound 11
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of Compound 11 (e.g., 0.3 µM and 1 µM) or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing Compound 11 every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Cell Invasion Assay (Transwell)
This protocol measures the ability of breast cancer cells to invade through a basement membrane matrix.
Materials:
-
Breast cancer cell lines
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Compound 11
-
Transwell inserts with 8 µm pores, pre-coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Harvest and resuspend cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete medium (containing FBS) to the lower chamber.
-
Add different concentrations of Compound 11 to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of Compound 11.
Caption: Experimental Workflow for Compound 11 Evaluation.
References
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel, potent ERR-alpha inverse agonists for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer <i>in vivo</i> - ProQuest [proquest.com]
Application Notes and Protocols for 11-Deoxyadriamycin in In Vivo Leukemia Models
Disclaimer: To date, specific in vivo efficacy data and detailed experimental protocols for 11-Deoxyadriamycin in leukemia models have not been extensively published in peer-reviewed literature. The following application notes and protocols are constructed based on the known mechanisms of the closely related anthracycline, Adriamycin (Doxorubicin), and general practices for in vivo leukemia model studies. These should be regarded as a foundational guide for researchers to develop and validate their own specific protocols.
Application Notes
Introduction
This compound is an analog of the widely used chemotherapeutic agent Adriamycin (Doxorubicin). As an anthracycline, it is presumed to exert its cytotoxic effects through the inhibition of topoisomerase II and the intercalation into DNA, leading to the induction of apoptosis in rapidly proliferating cancer cells. These mechanisms make it a candidate for evaluation in hematological malignancies such as leukemia. The following notes outline the potential applications and key considerations for the in vivo evaluation of this compound in leukemia models.
Principle of Action
The proposed mechanism of action for this compound in leukemia involves:
-
DNA Intercalation: The planar aromatic ring structure of this compound is expected to insert between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, the drug can induce double-strand breaks in DNA, triggering apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound may participate in redox cycling, leading to the formation of ROS that can damage cellular components.
Preclinical In Vivo Models
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of this compound. Commonly used models for leukemia research include:
-
Syngeneic Mouse Models: These models, such as L1210 or P388 leukemia cell lines implanted in DBA/2 mice, are useful for initial efficacy and toxicity screening.
-
Xenograft Mouse Models: Human leukemia cell lines (e.g., MOLM-14, MV4-11 for AML; SEM for ALL) are implanted into immunodeficient mice (e.g., NOD/SCID, NSG). These models allow for the evaluation of drug efficacy against human-derived cancers.
-
Patient-Derived Xenograft (PDX) Models: These models, established from primary patient leukemia cells, are considered more clinically relevant for predicting patient response.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the in- vivo efficacy of this compound in a murine leukemia model.
Protocol 1: Efficacy of this compound in a Syngeneic P388 Leukemia Model
Objective: To determine the anti-leukemic activity and toxicity of this compound in a P388 murine leukemia model.
Materials:
-
P388 murine leukemia cell line
-
DBA/2 mice (female, 6-8 weeks old)
-
This compound (formulated in sterile saline or other appropriate vehicle)
-
Vehicle control (e.g., sterile saline)
-
Adriamycin (as a positive control)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Syringes and needles for injection
-
Animal balance and calipers
Methodology:
-
Cell Culture: P388 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Acclimatization: DBA/2 mice are acclimatized for one week prior to the experiment.
-
Tumor Cell Inoculation: On Day 0, each mouse is inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 cells in 0.1 mL of sterile saline.
-
Treatment Groups: Mice are randomly assigned to the following treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (i.p. injections)
-
Group 2: this compound (dose 1, i.p. injections)
-
Group 3: this compound (dose 2, i.p. injections)
-
Group 4: this compound (dose 3, i.p. injections)
-
Group 5: Adriamycin (positive control, optimal dose, i.p. injections)
-
-
Drug Administration: Treatment is initiated on Day 1 and administered on a Q4D x 3 schedule (every 4 days for 3 doses).
-
Monitoring:
-
Survival: Mice are monitored daily for signs of toxicity and mortality. The primary endpoint is overall survival.
-
Body Weight: Body weight is measured every other day as an indicator of toxicity.
-
-
Data Analysis:
-
Survival data is plotted using Kaplan-Meier curves and analyzed using the log-rank test.
-
The median survival time and percent increase in lifespan (%ILS) are calculated for each group.
-
Changes in body weight are plotted to assess toxicity.
-
Protocol 2: Efficacy of this compound in a Human AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human acute myeloid leukemia (AML) xenograft model.
Materials:
-
MV4-11 human AML cell line
-
NOD/SCID or NSG mice (female, 6-8 weeks old)
-
This compound
-
Vehicle control
-
Cytarabine (as a standard-of-care control)
-
Matrigel (optional, for subcutaneous injection)
-
Flow cytometry antibodies (e.g., human CD45)
Methodology:
-
Cell Culture: MV4-11 cells are cultured in appropriate media.
-
Animal Acclimatization: Mice are acclimatized for one week.
-
Tumor Cell Inoculation: On Day 0, each mouse is injected intravenously (i.v.) via the tail vein with 5 x 10^6 MV4-11 cells in 0.1 mL of sterile PBS.
-
Treatment Groups: Mice are randomized into treatment groups (n=8-10 mice/group) once leukemia engraftment is confirmed (e.g., by peripheral blood sampling and flow cytometry for human CD45+ cells).
-
Group 1: Vehicle control
-
Group 2: this compound (dose 1)
-
Group 3: this compound (dose 2)
-
Group 4: Cytarabine
-
-
Drug Administration: The treatment schedule will depend on the determined maximum tolerated dose (MTD) of this compound. A common schedule for anthracyclines is intermittent intravenous administration.
-
Monitoring:
-
Leukemia Burden: Peripheral blood is collected weekly to monitor the percentage of human CD45+ cells by flow cytometry.
-
Survival: Mice are monitored daily for survival.
-
Toxicity: Body weight and clinical signs of toxicity are monitored regularly.
-
-
Endpoint Analysis:
-
At the end of the study (or when mice become moribund), bone marrow and spleen can be harvested to assess leukemia infiltration by flow cytometry or immunohistochemistry.
-
-
Data Analysis:
-
Leukemia progression is plotted as the percentage of human CD45+ cells over time.
-
Kaplan-Meier survival curves are generated and analyzed.
-
Toxicity is assessed by changes in body weight.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Efficacy of this compound in P388 Leukemia Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | % Increase in Lifespan (%ILS) |
| Vehicle Control | - | 10 | - |
| This compound | X | 15 | 50 |
| This compound | 2X | 18 | 80 |
| This compound | 3X | 16 | 60 |
| Adriamycin | Y | 20 | 100 |
Table 2: Hypothetical Leukemia Burden in MV4-11 Xenograft Model
| Treatment Group | Dose | % hCD45+ in Blood (Day 21) |
| Vehicle Control | - | 85 ± 5 |
| This compound | X | 40 ± 8 |
| This compound | 2X | 25 ± 6 |
| Cytarabine | Z | 30 ± 7 |
Visualizations
Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis
Determining the IC50 of 11-Deoxyadriamycin in MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 11-Deoxyadriamycin, an analog of the widely used chemotherapeutic agent Doxorubicin, in the MCF-7 human breast cancer cell line. Detailed protocols for cell culture, preparation of the compound, and the execution of a cell viability assay are presented. Additionally, this note includes an overview of the putative signaling pathways affected by anthracyclines in breast cancer cells. The provided methodologies and data presentation formats are intended to facilitate reproducible and accurate IC50 determination, a critical step in the evaluation of novel anticancer compounds.
Introduction
This compound is a derivative of Doxorubicin, a cornerstone in the treatment of various cancers, including breast cancer. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] The MCF-7 cell line is an estrogen-receptor-positive human breast adenocarcinoma cell line and is a widely used model for studying the efficacy of anticancer agents. Determining the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a fundamental step in the preclinical assessment of potential cancer therapeutics. This application note outlines a detailed protocol for determining the IC50 of this compound in MCF-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and commonly used colorimetric method for assessing cell metabolic activity.[2][3][4]
Data Presentation
While a specific IC50 value for this compound in MCF-7 cells is not consistently reported in publicly available literature, necessitating its experimental determination, the following table provides reference IC50 values for the parent compound, Doxorubicin, in MCF-7 cells to aid in designing the appropriate concentration range for experiments.
| Compound | Cell Line | Reported IC50 of Doxorubicin | Reference |
| Doxorubicin | MCF-7 | 225.2 ± 64.2 nM (2D culture) | [5] |
| Doxorubicin | MCF-7 | 2.57 ± 0.18 µM | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Signaling Pathways
Doxorubicin and its analogs are known to impact several critical signaling pathways in breast cancer cells, leading to cell cycle arrest and apoptosis. The diagram below illustrates a simplified overview of some of the key pathways potentially affected by this compound in MCF-7 cells.
Experimental Protocols
Materials and Reagents
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4[2]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at approximately 80% confluency using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
2. Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. A two-fold or three-fold dilution series is recommended.[3][7]
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
3. MTT Assay:
-
Incubate the treated cells for 48 to 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[2]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[3]
Conclusion
This application note provides a framework for the determination of the IC50 value of this compound in MCF-7 cells. The outlined MTT assay protocol is a robust and widely accepted method for assessing cell viability and the cytotoxic potential of anticancer compounds. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data, which is essential for the continued investigation and development of novel therapeutic agents for breast cancer.
References
- 1. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for 11-Deoxyadriamycin Liposomal Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxyadriamycin is an anthracycline antibiotic and a close analog of the widely used chemotherapeutic agent, doxorubicin. While specific research on the liposomal formulation of this compound is limited in publicly available literature, its structural similarity to doxorubicin allows for the adaptation of well-established protocols for liposomal encapsulation and delivery. Liposomal delivery of anthracyclines has been shown to enhance the therapeutic index by altering the pharmacokinetic profile, increasing drug accumulation at tumor sites, and reducing off-target toxicities, particularly cardiotoxicity.[1][2][3]
These application notes provide a comprehensive guide for the preparation, characterization, and evaluation of a liposomal formulation of this compound, leveraging established methodologies for liposomal doxorubicin as a foundational model.
Physicochemical Characterization of Liposomes
The quality and efficacy of a liposomal drug formulation are critically dependent on its physicochemical properties.[4] Key parameters to be assessed include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Physicochemical Characterization Parameters for Liposomal Formulations
| Parameter | Method | Typical Values for Doxorubicin Liposomes | Significance |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 120 nm | Influences circulation half-life and tumor penetration via the Enhanced Permeability and Retention (EPR) effect.[1] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the liposome population. |
| Zeta Potential | Laser Doppler Velocimetry | -10 mV to +10 mV (for sterically stabilized liposomes) | Indicates surface charge and predicts colloidal stability. Near-neutral values for PEGylated liposomes reduce opsonization. |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | > 90% | Represents the percentage of the drug successfully entrapped within the liposomes. |
| Drug Loading (%) | UV-Vis Spectroscopy, HPLC | 5 - 15% (drug-to-lipid ratio w/w) | Represents the weight percentage of the drug relative to the total weight of the liposome. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Remote Loading Method)
The remote loading (or active loading) method, which utilizes a transmembrane pH or ion gradient, is highly effective for encapsulating weakly amphipathic drugs like anthracyclines, achieving high encapsulation efficiencies.[5][6]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Poly(ethylene glycol) (2000)-distearoylphosphatidylethanolamine (DSPE-PEG2000)
-
Chloroform
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
This compound hydrochloride
-
Sephadex G-50 column
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing at a temperature above the lipid phase transition temperature (~65°C).
-
-
Liposome Sizing (Extrusion):
-
Subject the hydrated lipid mixture to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 200 nm followed by 100 nm) using a high-pressure extruder. This will produce unilamellar vesicles with a defined size.
-
-
Creation of Transmembrane Gradient:
-
Remove the external ammonium sulfate by dialysis or size-exclusion chromatography (Sephadex G-50 column) against a sucrose solution or saline. This creates an ammonium sulfate gradient between the interior and exterior of the liposomes.
-
-
Drug Loading:
-
Prepare a solution of this compound in HBS.
-
Add the this compound solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).
-
Incubate at 60°C for 30-60 minutes to facilitate drug loading.
-
-
Purification:
-
Remove unencapsulated this compound using a Sephadex G-50 column, eluting with HBS.
-
Collect the liposome-containing fractions (identified by their turbidity).
-
Workflow for Liposome Preparation:
Protocol 2: Determination of Encapsulation Efficiency
Materials:
-
Liposomal this compound suspension
-
Phosphate buffered saline (PBS)
-
Methanol
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the liposomes using a mini spin column packed with Sephadex G-50.
-
Centrifuge the column to elute the liposomes, leaving the free drug in the column matrix.
-
-
Measurement of Total Drug:
-
Take an aliquot of the original (unpurified) liposomal suspension.
-
Add methanol to dissolve the liposomes and release the encapsulated drug.
-
Measure the absorbance of this compound at its characteristic wavelength (e.g., ~480 nm for doxorubicin) or quantify using a validated HPLC method. This gives the total drug concentration.
-
-
Measurement of Encapsulated Drug:
-
Take an aliquot of the purified liposomal suspension from step 1.
-
Lyse the liposomes with methanol.
-
Measure the concentration of this compound as in step 2. This gives the encapsulated drug concentration.
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Concentration of encapsulated drug / Concentration of total drug) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Free this compound
-
Liposomal this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of free this compound and liposomal this compound in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Cell Line | Free this compound (Expected) | Liposomal this compound (Expected) |
| MCF-7 (Breast Cancer) | 0.5 - 2.0 | 1.0 - 5.0 |
| A549 (Lung Cancer) | 0.8 - 3.0 | 1.5 - 7.0 |
| HCT116 (Colon Cancer) | 0.3 - 1.5 | 0.8 - 4.0 |
| Note: These are expected ranges based on typical data for doxorubicin. Actual values for this compound must be determined experimentally. |
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of liposomal this compound in a tumor xenograft mouse model.[7]
Materials:
-
Athymic nude mice
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-231)
-
Free this compound
-
Liposomal this compound
-
Saline (vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Saline control, Free this compound, Liposomal this compound).
-
Administer treatments intravenously (e.g., once a week for 3 weeks). The dosage will need to be determined from maximum tolerated dose (MTD) studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight as an indicator of toxicity.
-
Observe animals for any signs of distress.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors and weigh them.
-
Compare tumor growth inhibition between the different treatment groups.
-
Workflow for In Vivo Efficacy Study:
Signaling Pathways of Anthracyclines
The primary mechanisms of action for anthracyclines like doxorubicin involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[8][9] They are also known to generate reactive oxygen species (ROS), contributing to both their anticancer effects and cardiotoxicity.[8] While specific pathways for this compound are not well-documented, they are presumed to be very similar to those of doxorubicin.
Signaling Pathway Diagram:
Conclusion
The development of a liposomal formulation for this compound presents a promising strategy to enhance its therapeutic potential. By leveraging the extensive knowledge and established protocols for liposomal doxorubicin, researchers can efficiently prepare and characterize these advanced drug delivery systems. The provided protocols offer a robust framework for investigating the physicochemical properties, in vitro cytotoxicity, and in vivo efficacy of liposomal this compound, paving the way for further preclinical and clinical development. Careful characterization and rigorous evaluation will be crucial in translating the benefits of liposomal delivery to this potent anthracycline analog.
References
- 1. The liposomal formulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac safety of liposomal anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterizations of PEGylated liposomal doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 11-Deoxyadriamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing flow cytometry to quantify and analyze apoptosis induced by the chemotherapeutic agent 11-Deoxyadriamycin. The protocols outlined below are designed to ensure robust and reproducible results for the assessment of this compound's apoptotic effects on cancer cell lines.
Introduction to this compound and Apoptosis Detection
This compound, an analog of the widely used anticancer drug doxorubicin, is believed to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. Apoptosis is a critical mechanism for the elimination of damaged or cancerous cells and is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and alterations to the plasma membrane.[1][2]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[3][4][5] One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[6][7] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8][10] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[8][11]
Principle of Annexin V and PI Staining:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[7]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[7]
Experimental Protocols
Materials and Reagents
-
This compound (user-defined concentrations)
-
Cancer cell line of interest (e.g., Jurkat, HeLa, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate and a red fluorescent viability dye like PI)
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[7][10]
-
Flow cytometer
-
Microcentrifuge
-
96-well plates or culture flasks
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat), seed at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
For adherent cells (e.g., HeLa), seed at a density that will result in 70-80% confluency on the day of treatment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug).
-
Replace the existing medium with the drug-containing medium.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Annexin V and PI Staining for Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a separate microcentrifuge tube.
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and save it in a microcentrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][11]
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).[7] For each sample, acquire a minimum of 10,000 events.
Data Presentation
The following tables represent hypothetical data from a dose-response and time-course experiment evaluating the apoptotic effects of this compound on a cancer cell line.
Table 1: Dose-Dependent Induction of Apoptosis by this compound at 24 Hours
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 0.1 | 88.7 ± 3.4 | 6.8 ± 1.2 | 4.5 ± 0.8 | 11.3 ± 2.0 |
| 1 | 72.1 ± 4.5 | 18.3 ± 2.9 | 9.6 ± 1.5 | 27.9 ± 4.4 |
| 10 | 45.8 ± 5.2 | 35.6 ± 4.1 | 18.6 ± 2.3 | 54.2 ± 6.4 |
| 100 | 15.3 ± 3.8 | 48.2 ± 5.5 | 36.5 ± 4.7 | 84.7 ± 10.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 | 3.9 ± 0.7 |
| 6 | 85.4 ± 2.5 | 10.2 ± 1.5 | 4.4 ± 0.7 | 14.6 ± 2.2 |
| 12 | 68.9 ± 3.9 | 22.5 ± 2.8 | 8.6 ± 1.1 | 31.1 ± 3.9 |
| 24 | 45.8 ± 5.2 | 35.6 ± 4.1 | 18.6 ± 2.3 | 54.2 ± 6.4 |
| 48 | 20.7 ± 4.1 | 28.3 ± 3.6 | 51.0 ± 6.2 | 79.3 ± 9.8 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis induction by this compound.
Flow Cytometry Gating Strategy
Caption: Gating strategy for apoptosis analysis by flow cytometry.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Apoptosis as a mechanism of cell death induced by different chemotherapeutic drugs in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. kumc.edu [kumc.edu]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes and Protocols for Preparing 11-Deoxyadriamycin Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxyadriamycin, an analog of the widely used anthracycline antibiotic and anti-cancer agent Doxorubicin (Adriamycin), is a compound of interest in oncological research. Accurate and reproducible in vitro studies rely on the precise preparation and storage of stock solutions. These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in cell culture experiments.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source(s) |
| Synonyms | 11-Deoxydoxorubicin | [][2] |
| CAS Number | 71800-89-0 | [][2] |
| Molecular Formula | C₂₇H₂₉NO₁₀ | [][2] |
| Molecular Weight | 527.52 g/mol | [][2] |
| Solubility | Soluble in Methanol. Solubility in DMSO and water is not explicitly reported but is anticipated based on the properties of the parent compound, Doxorubicin. | [] |
| Storage of Powder | Store at 2-8°C. | [] |
Experimental Protocols
Recommended Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. DMSO is a common solvent for dissolving compounds for cell culture applications due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound powder (CAS 71800-89-0)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 527.52 g/mol = 5.2752 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile amber or opaque microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque cryovials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions
To prepare a working solution for your cell culture experiment, thaw an aliquot of the 10 mM stock solution and dilute it to the desired final concentration in your cell culture medium.
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution before adding it to your cells.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell culture experiment.
References
Application Notes and Protocols: Doxorubicin in Combination with Other Chemotherapeutic Agents
A note on 11-Deoxyadriamycin: Extensive literature searches did not yield sufficient data on the combination of this compound with other chemotherapeutic agents to generate detailed application notes and protocols as requested. Therefore, this document focuses on its parent compound, Doxorubicin (Adriamycin), a widely used anthracycline antibiotic with a wealth of available data on combination therapies. The principles and protocols outlined here can serve as a foundational guide for investigating novel combinations, including those with this compound.
Introduction
Doxorubicin is a cornerstone of many chemotherapeutic regimens, valued for its broad-spectrum activity against a range of cancers. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which contribute to cell cycle arrest and apoptosis in cancer cells. To enhance its therapeutic efficacy, reduce dosage and associated toxicities, and overcome drug resistance, Doxorubicin is frequently used in combination with other anticancer agents. This document provides an overview of preclinical data and detailed protocols for evaluating the synergistic potential of Doxorubicin-based combination therapies.
Data Presentation: In Vitro Synergy of Doxorubicin Combinations
The following tables summarize the synergistic effects of Doxorubicin in combination with various chemotherapeutic agents in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Synergistic Effects of Doxorubicin and Gamitrinib [1][2][3][4][5]
| Cell Line | Cancer Type | CI Value at 50% Effective Dose (ED50) | Interpretation |
| HeLa | Cervical Cancer | < 0.7 | High Synergism |
| A172 | Glioblastoma | < 0.7 | High Synergism |
| ACHN | Renal Cell Carcinoma | < 0.7 | High Synergism |
| SK-HEP-1 | Hepatocellular Carcinoma | < 0.7 | High Synergism |
| NCI-H460 | Lung Carcinoma | < 0.7 | High Synergism |
| SK-OV-3 | Ovarian Cancer | < 0.7 | High Synergism |
| 22Rv1 | Prostate Cancer | 0.7 < CI < 0.9 | Moderate Synergism |
| MDA-MB-231 | Breast Cancer | 0.7 < CI < 0.9 | Moderate Synergism |
Table 2: Synergistic Effects of Doxorubicin and Paclitaxel [6][7]
| Cell Line | Cancer Type | Doxorubicin:Paclitaxel Ratio (w/w) | CI Value at 50% Fraction Affected (fa) | Interpretation |
| B16 | Melanoma | 5:1 | < 1 | Synergy |
| B16 | Melanoma | 3:3 | < 1 | Synergy |
| 4T1 | Breast Cancer | 5:1 | < 1 | Synergy |
| 4T1 | Breast Cancer | 3:3 | < 1 | Synergy |
Signaling Pathways in Doxorubicin Combination Therapy
Understanding the molecular mechanisms underlying drug synergy is crucial for rational drug combination design. Below are diagrammatic representations of key signaling pathways involved in the synergistic effects of Doxorubicin combinations.
References
- 1. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography Analysis of 11-Deoxyadriamycin
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of 11-Deoxyadriamycin, a key analogue of the anthracycline antibiotic Doxorubicin, using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology outlined is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a significant derivative of Doxorubicin (Adriamycin), a widely used chemotherapeutic agent. The removal of the hydroxyl group at the C-11 position alters the molecule's electronic properties and steric hindrance, which can influence its biological activity and pharmacokinetic profile. Accurate and reliable quantification of this compound is crucial for drug development, metabolic studies, and quality assurance of pharmaceutical formulations. This document presents a validated HPLC method for its analysis.
The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is employed as the stationary phase, and a mobile phase consisting of an acidified aqueous buffer and an organic modifier ensures optimal separation from potential impurities and related compounds.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Doxorubicin hydrochloride reference standard (for comparison and system suitability)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Orthophosphoric acid (85%)
-
Sodium dihydrogen phosphate
-
Purified water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 25 mM Sodium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 65% A : 35% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous component (A), dissolve the appropriate amount of sodium dihydrogen phosphate in purified water to make a 25 mM solution.
-
Adjust the pH to 3.0 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is prepared by mixing 650 mL of the aqueous buffer (A) with 350 mL of acetonitrile (B).
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in methanol to obtain a concentration of 1 mg/mL. Dilute with the mobile phase to fall within the calibration range.
-
For biological matrices (e.g., plasma), a protein precipitation step is required. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method.
| Parameter | Expected Value |
| Retention Time | ~ 8.5 minutes (slightly longer than Doxorubicin due to lower polarity) |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Signaling Pathway Diagram (Logical Relationship)
This diagram illustrates the logical relationship between the analytical parameters and the desired outcome.
Application Notes & Protocols: Development of 11-Deoxyadriamycin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in the successful chemotherapeutic treatment of cancer. 11-Deoxyadriamycin, an analog of the widely used anthracycline antibiotic Adriamycin (doxorubicin), is a potent anti-cancer agent. Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective therapeutic strategies and novel drug candidates. These application notes provide a comprehensive guide for the in vitro development and characterization of this compound-resistant cancer cell lines. The protocols outlined herein are foundational for investigating the molecular basis of resistance and for the preclinical evaluation of new therapies designed to overcome it.
The primary mechanism of action for anthracyclines like doxorubicin involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This leads to DNA double-strand breaks and the induction of apoptosis in cancer cells. However, cancer cells can develop resistance through various mechanisms, including increased expression of drug efflux pumps (like P-glycoprotein), alterations in topoisomerase II, and the activation of pro-survival signaling pathways.[1][2][3]
The following protocols describe a stepwise method for generating resistant cell lines by gradually exposing a parental cancer cell line to increasing concentrations of this compound. This method is designed to mimic the clinical development of acquired resistance.
Experimental Protocols
Protocol 1: Determination of Initial Drug Sensitivity (IC50) of the Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line. This value will serve as the baseline for developing the resistant cell line.
Materials:
-
Parental cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing parental cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might span from 0.01 nM to 10 µM.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well and incubating for 2-4 hours, followed by solubilization of the formazan crystals and measurement of absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Stepwise Selection for this compound Resistance
Objective: To generate a cancer cell line with stable resistance to this compound through continuous exposure to incrementally increasing drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Methodology:
-
Initial Exposure:
-
Begin by culturing the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line (determined in Protocol 1).[4]
-
Maintain the culture until the cells reach 70-80% confluency. This may take longer than usual due to drug-induced cell death.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, subculture them and increase the concentration of this compound by 1.5 to 2-fold.[4]
-
Monitor the cells closely for signs of recovery and proliferation. If there is excessive cell death (over 50%), the concentration increase may have been too aggressive. In this case, it is advisable to revert to the previous concentration until the culture recovers.[5]
-
At each successful adaptation to a new concentration, cryopreserve a stock of the cells. This is crucial for safeguarding against contamination or loss of the cell line.[6]
-
-
Maintenance and Stabilization:
-
Continue this process of stepwise dose escalation over several months. The development of a stable resistant cell line can take anywhere from 3 to 18 months.[7]
-
The final desired concentration will depend on the research goals but should be significantly higher than the initial IC50 of the parental line.
-
Once a resistant population is established that can proliferate at a high concentration of this compound, maintain the cells in a medium containing a constant, selective concentration of the drug (e.g., the IC50 of the resistant line) to ensure the stability of the resistant phenotype.
-
Protocol 3: Characterization of the Resistant Cell Line
Objective: To confirm and characterize the drug-resistant phenotype of the newly developed cell line.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound and other chemotherapeutic agents (e.g., paclitaxel, cisplatin)
-
Materials for IC50 determination (as in Protocol 1)
-
Reagents and equipment for Western blotting, qPCR, or flow cytometry
Methodology:
-
Determination of the Resistance Index (RI):
-
Determine the IC50 of this compound for the resistant cell line using the same method as in Protocol 1.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
A significant increase in the RI (typically >5-10 fold) confirms the development of resistance.[8][9]
-
-
Stability of the Resistant Phenotype:
-
Culture the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages).
-
Re-determine the IC50 for this compound. A stable resistant phenotype will show no significant change in the IC50 value.
-
-
Cross-Resistance Profile:
-
Determine the IC50 values for other chemotherapeutic agents with different mechanisms of action (e.g., a taxane like paclitaxel, a platinum-based drug like cisplatin) in both the parental and resistant cell lines.
-
An increase in the IC50 for other drugs may indicate a multidrug resistance (MDR) phenotype, often associated with the overexpression of drug efflux pumps.[10]
-
-
Investigation of Resistance Mechanisms:
-
Western Blotting/qPCR: Analyze the expression levels of proteins known to be involved in anthracycline resistance, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). Also, investigate key proteins in survival signaling pathways like Akt, ERK, and apoptosis-related proteins like Bcl-2 and Bax.[9][11]
-
Flow Cytometry: Measure the intracellular accumulation of this compound. A lower accumulation in the resistant cells compared to the parental cells can indicate increased drug efflux.
-
Data Presentation
Table 1: Comparative IC50 Values of Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| Resistant | [Insert Value] | [Calculate Value] |
Table 2: Cross-Resistance Profile of the this compound-Resistant Cell Line
| Drug | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Fold Resistance |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Doxorubicin | [Insert Value] | [Insert Value] | [Calculate Value] |
| Paclitaxel | [Insert Value] | [Insert Value] | [Calculate Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Calculate Value] |
Visualizations
Caption: Experimental workflow for generating resistant cell lines.
Caption: Signaling pathways implicated in anthracycline resistance.
References
- 1. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. remedypublications.com [remedypublications.com]
Troubleshooting & Optimization
improving 11-Deoxyadriamycin solubility for in vitro assays
This technical support center provides guidance on improving the solubility of 11-Deoxyadriamycin for in vitro assays. The information is based on general principles for poorly soluble compounds and related anthracyclines, as specific data for this compound is limited.
Troubleshooting Guide
Researchers may encounter challenges with this compound solubility, primarily precipitation, when preparing solutions for in vitro experiments. This guide offers strategies to address these issues.
Solubility Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Solubilization Strategies
The following table summarizes various approaches to enhance the solubility of hydrophobic compounds like this compound for in vitro assays.
| Strategy | Solvent/Agent | Typical Concentration | Protocol | Potential Issues |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | 1-10 mM (Stock) | Dissolve this compound in 100% DMSO to make a concentrated stock solution. Store at -20°C or -80°C.[1] | Cytotoxicity at final concentrations >0.5-1%.[2] Precipitation upon dilution in aqueous media.[3] |
| Co-solvents | Ethanol | 1-5% (Final) | Can be used as an alternative to DMSO or in combination. | Higher volatility and potential for cytotoxicity. |
| Polyethylene glycol (PEG) | 1-10% (Final) | Mix with the aqueous medium before adding the drug stock solution. | Can increase viscosity and may affect some cellular processes. | |
| Surfactants | Pluronic F-68 | 0.01-0.1% (Final) | Add to the cell culture medium to help maintain the drug in solution. | May interfere with membrane-related assays. |
| Cremophor EL | 0.01-0.05% (Final) | Useful for creating stable formulations, but should be used with caution in cell-based assays. | Known to have biological effects and can cause cell toxicity. | |
| Mechanical Methods | Sonication | N/A | Briefly sonicate the diluted solution to break down aggregates and improve dispersion.[3] | Can generate heat, potentially degrading the compound. |
| Vortexing | N/A | Vigorously mix the solution immediately after dilution. | May not be sufficient for highly insoluble compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
For research purposes, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving and preparing stock solutions of hydrophobic compounds like anthracyclines.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C for long-term stability.[1]
Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic compounds.[3] Here are a few things to try:
-
Lower the final concentration: The compound may be exceeding its aqueous solubility limit.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v), as higher concentrations can be toxic to cells and promote precipitation.[2]
-
Improve mixing: Add the DMSO stock solution to your culture medium while vortexing or gently swirling to ensure rapid dispersion.
-
Use a co-solvent or surfactant: Adding a small amount of a biocompatible surfactant like Pluronic F-68 to your culture medium can help keep the compound in solution.
Q3: How can I determine the kinetic solubility of my this compound in my assay buffer?
A kinetic solubility assay can be performed by preparing serial dilutions of your DMSO stock solution in the assay buffer.[4][5][6] The appearance of precipitate can be detected by visual inspection, light scattering (nephelometry), or by measuring the concentration of the dissolved compound after filtration or centrifugation.[4][5][6]
Q4: Can the solvent affect my experimental results?
Yes, solvents like DMSO can have biological effects, even at low concentrations. It is crucial to include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the this compound.
Q5: What is the recommended storage condition for this compound stock solutions?
To ensure stability, stock solutions of anthracyclines in DMSO should be stored at -20°C or -80°C for long-term storage.[1] For short-term storage, refrigeration at 4°C is acceptable, but prolonged storage at this temperature should be avoided to prevent precipitation and degradation.[1] Avoid repeated freeze-thaw cycles.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Media
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound DMSO stock solution in your aqueous assay buffer (e.g., cell culture medium).
-
Incubate: Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Observe for Precipitation: Visually inspect each dilution for any signs of precipitation.
-
Quantify (Optional): To quantify the soluble fraction, centrifuge the samples to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Signaling Pathway
Adriamycin and its analogs are known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. The following diagram illustrates a simplified signaling pathway associated with anthracycline-induced cardiotoxicity, a known side effect that may be relevant to the study of this compound.
Caption: Simplified signaling of anthracycline-induced cardiotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Overcoming 11-Deoxyadriamycin Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating 11-Deoxyadriamycin resistance in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing high intrinsic resistance to this compound. What are the possible reasons?
A1: High intrinsic resistance to this compound can be attributed to several factors:
-
High expression of ATP-binding cassette (ABC) transporters: Particularly ABCB1 (P-glycoprotein), which actively pumps the drug out of the cell, reducing its intracellular concentration.[1][2]
-
Inefficient induction of apoptosis: The cancer cells may have defects in apoptotic pathways, preventing them from undergoing programmed cell death in response to the drug.
-
Altered drug targets: Mutations or modifications in the drug's molecular targets can reduce its efficacy.[3]
-
Enhanced DNA repair mechanisms: The cancer cells may possess highly efficient DNA repair systems that counteract the DNA damage induced by this compound.[4][5]
Q2: I've successfully developed an this compound-resistant cell line, but the resistance is gradually lost over time in the absence of the drug. Why is this happening?
A2: The loss of resistance in the absence of selective pressure (the drug) is a common phenomenon. The overexpression of resistance-conferring proteins, such as ABC transporters, can be metabolically costly for the cells. In the absence of the drug, cells that revert to lower expression levels of these proteins may have a growth advantage and outcompete the resistant population. To maintain a stable resistant cell line, it is crucial to culture the cells in the continuous presence of a maintenance concentration of this compound.
Q3: What are the most common mechanisms of acquired resistance to this compound?
A3: The primary mechanisms of acquired resistance to anthracyclines like this compound are:
-
Overexpression of ABC transporters: This is the most common mechanism, leading to increased drug efflux.[1][2]
-
Alterations in apoptotic pathways: Downregulation of pro-apoptotic proteins (e.g., Bax, Bak) and/or upregulation of anti-apoptotic proteins (e.g., Bcl-2) can confer resistance.[4][6]
-
Increased drug metabolism and inactivation: Cancer cells can upregulate enzymes that metabolize and inactivate the drug.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during drug treatment. |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution. |
| Incubation Time | Use a consistent incubation time for all experiments. 48 to 72 hours is a common timeframe for IC50 determination. |
| Cell Line Instability | If using a resistant cell line, ensure it is maintained in a medium containing the appropriate concentration of this compound to maintain resistance. Periodically re-evaluate the IC50 of the parental cell line. |
| Assay Variability | Ensure complete mixing of assay reagents (e.g., MTT, PrestoBlue) in each well. Read the plate at the optimal time point as recommended by the manufacturer. |
Issue 2: Difficulty in Reversing this compound Resistance with a Known ABCB1 Inhibitor
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the ABCB1 inhibitor. |
| Multiple Resistance Mechanisms | The cancer cells may have developed resistance through mechanisms other than or in addition to ABCB1 overexpression. Investigate other potential mechanisms, such as altered apoptotic pathways. |
| Inhibitor Instability | Check the stability and proper storage of the inhibitor. Prepare fresh solutions for each experiment. |
| Incorrect Experimental Timing | Optimize the pre-incubation time with the inhibitor before adding this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in a complete cell culture medium.
-
Drug Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay to Assess ABCB1 Activity
-
Cell Preparation: Harvest both sensitive and resistant cells and adjust the cell concentration to 1 x 10^6 cells/mL in a phenol red-free medium.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Centrifuge the cells and wash twice with an ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Efflux Measurement: Resuspend the cells in a fresh, pre-warmed medium with and without an ABCB1 inhibitor (e.g., Verapamil).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells at different time points (e.g., 0, 30, 60, and 120 minutes) using a flow cytometer. A faster decrease in fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux. The inhibitor should reduce the rate of efflux in the resistant cells.
Quantitative Data Summary
Table 1: Comparison of IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index |
| Parental MCF-7 (Sensitive) | 50 ± 5 | 1 |
| MCF-7/11-Deoxy-R (Resistant) | 1500 ± 150 | 30 |
Resistance Index = IC50 (Resistant) / IC50 (Sensitive)
Table 2: Effect of an ABCB1 Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Fold Reversal |
| MCF-7/11-Deoxy-R | This compound alone | 1500 ± 150 | 1 |
| MCF-7/11-Deoxy-R | This compound + Verapamil (5 µM) | 100 ± 10 | 15 |
Fold Reversal = IC50 (Drug alone) / IC50 (Drug + Inhibitor)
Visualizations
Signaling Pathway of ABCB1-Mediated Resistance
References
- 1. Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APC loss affects DNA damage repair causing doxorubicin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating 11-Deoxyadriamycin-Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying and mitigating the cardiotoxic effects of 11-Deoxyadriamycin. As an anthracycline antibiotic, this compound shares its primary mechanisms of action and cardiotoxicity with the extensively studied compound, Doxorubicin (Adriamycin). The information presented here is largely based on research into Doxorubicin and other anthracyclines and is applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The cardiotoxicity of anthracyclines like this compound is multifactorial. The main proposed mechanisms include:
-
Topoisomerase IIβ (TOP2B) Inhibition: In cardiomyocytes, the drug binds to the TOP2B enzyme, leading to DNA double-strand breaks and activating cell death pathways like apoptosis.[1][2]
-
Reactive Oxygen Species (ROS) Generation: The drug's molecular structure facilitates redox cycling, leading to the formation of iron-anthracycline complexes that catalyze the production of ROS.[2][3][4] This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA.[5][6]
-
Mitochondrial Dysfunction: As cardiomyocytes have high energy demands, they are rich in mitochondria. The drug damages mitochondria by binding to cardiolipin in the inner mitochondrial membrane, disrupting the electron transport chain, and impairing ATP production.[2][7][8]
-
Calcium Dysregulation: The drug can disrupt normal calcium homeostasis within cardiomyocytes, leading to impaired contractility and activation of calcium-dependent degradative enzymes.[2][9]
Q2: What are the most common strategies being investigated to reduce this cardiotoxicity?
A2: Several strategies are employed to mitigate anthracycline-induced cardiotoxicity:
-
Dexrazoxane: This is the only FDA-approved agent specifically for preventing anthracycline-induced cardiotoxicity.[10] It acts as an iron chelator, preventing the formation of ROS-generating iron-drug complexes, and also inhibits TOP2B.[1][4][11][12]
-
Liposomal Formulations: Encapsulating the drug in liposomes alters its tissue distribution, reducing its uptake by the heart while maintaining its concentration in tumor tissues.[6][11]
-
Dose Management: Limiting the cumulative lifetime dose and using prolonged infusion times (e.g., 6 hours or more) instead of rapid bolus injections can reduce peak plasma concentrations and lower the risk of cardiac damage.[12][13][14]
-
Cardioprotective Agents: Other drugs are being investigated for their protective effects, including beta-blockers (e.g., carvedilol, metoprolol), ACE inhibitors, angiotensin receptor blockers (ARBs), and statins.[1][6][10][13]
Q3: How can I monitor cardiotoxicity in my experimental models?
A3: Monitoring methods depend on the model:
-
In Vivo (Animal Models):
-
Echocardiography: The most common technique to assess cardiac function, measuring parameters like Left Ventricular Ejection Fraction (LVEF) and global longitudinal strain (GLS) for early detection of dysfunction.[1][13]
-
Cardiac Biomarkers: Serum levels of troponins (cTnT, cTnI) and natriuretic peptides (BNP, NT-proBNP) are established markers of cardiac injury.[5][15]
-
Histopathology: Post-mortem analysis of heart tissue to identify cardiomyocyte damage, fibrosis, and apoptosis.[15]
-
-
In Vitro (Cell-based Models):
-
Cell Viability/Cytotoxicity Assays: MTT and LDH release assays are used to quantify cell death.[16][17]
-
Apoptosis Assays: Measuring the activation of caspases 3 and 7 is a common method to detect apoptosis.[18]
-
Functional Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), researchers can measure changes in contractility, beating frequency, and electrophysiology.[19][20]
-
Oxidative Stress Assays: Detecting the levels of ROS or changes in mitochondrial membrane potential.[16]
-
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results (MTT/LDH Assay)
-
Question: My MTT or LDH assay results show high variability between wells treated with the same concentration of this compound. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Low or uneven cell density is a primary cause of variability. Ensure you have a homogenous single-cell suspension before plating and determine the optimal cell count for your assay.[21]
-
Pipetting Errors: Excessive or forceful pipetting can cause cell stress and membrane damage, leading to artificially high LDH release. Handle cell suspensions gently.[21] For MTT assays, ensure complete and even dissolution of the formazan crystals before reading.
-
Edge Effects: Cells in the outer wells of a 96-well plate can evaporate more quickly, affecting cell health and compound concentration. Avoid using the outermost wells or ensure proper humidification in the incubator.
-
Compound Precipitation: At higher concentrations, the drug may precipitate out of the solution. Visually inspect your treatment media for any precipitates before adding it to the cells.
-
Issue 2: Animal Models Not Showing Expected Cardiotoxicity
-
Question: I've administered this compound to my rat model, but echocardiography shows no significant drop in LVEF. Is the experiment failing?
-
Answer:
-
Insufficient Cumulative Dose: Anthracycline cardiotoxicity is strongly dependent on the cumulative dose.[3][11] A single low dose may not be sufficient to induce measurable chronic cardiac dysfunction. Review literature for established dosing regimens in your specific animal model.[15]
-
Timing of Assessment: Acute cardiotoxicity can manifest within days, but chronic cardiomyopathy may take weeks or months to develop.[6][22] Ensure your assessment time point is appropriate for the type of toxicity you are studying.
-
Insensitive Monitoring Technique: LVEF may only decline after significant damage has already occurred. Consider more sensitive techniques like global longitudinal strain (GLS) via echocardiography, which can detect subclinical dysfunction earlier.[1]
-
Administration Schedule: A slow infusion or fractionated dosing schedule is known to be less cardiotoxic than a single bolus injection.[12][13] Your administration route and timing directly impact the severity of the outcome.
-
Issue 3: Difficulty Detecting Apoptosis in Cardiomyocytes
-
Question: I'm using a caspase-3/7 activation assay on my hiPSC-CMs treated with this compound, but the signal is weak. Why?
-
Answer:
-
Incorrect Time Point: Apoptosis is a dynamic process. The peak of caspase activation may occur at a specific time window post-treatment. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal measurement point.
-
Multiple Cell Death Pathways: Anthracyclines induce cell death through various pathways, not just apoptosis.[23] Necrosis, necroptosis, and ferroptosis can also occur.[6][23] If apoptosis is not the dominant pathway at your chosen dose and time, the signal will be low. Consider using assays that measure other forms of cell death (e.g., LDH for necrosis) or a general viability stain.
-
Dose-Dependent Effects: High doses of the drug may cause rapid necrosis, bypassing the apoptotic machinery. Conversely, very low doses may not be sufficient to trigger apoptosis. Test a range of concentrations to find the optimal dose for inducing a measurable apoptotic response.[23]
-
Data Presentation
Table 1: Potential Cardioprotective Agents and Their Mechanisms
| Agent/Strategy | Class | Primary Mechanism of Cardioprotection |
| Dexrazoxane | Iron Chelator, TOP2B Inhibitor | Chelates intracellular iron, preventing ROS formation; inhibits Topoisomerase IIβ.[1][11][12] |
| Liposomal Formulation | Drug Delivery System | Alters pharmacokinetics to reduce drug accumulation in cardiac tissue.[11] |
| Carvedilol/Metoprolol | Beta-blocker | Reduces cardiac workload and may prevent adverse remodeling.[10] |
| ACE Inhibitors/ARBs | RAAS Inhibitors | Block the renin-angiotensin-aldosterone system to prevent pathological cardiac remodeling.[13] |
| Statins | HMG-CoA Reductase Inhibitor | Reduce oxidative stress and inflammation.[1][5] |
| Prolonged Infusion | Administration Method | Lowers peak plasma concentration of the drug, reducing acute cardiac stress.[13][14] |
Table 2: Common Experimental Models for Cardiotoxicity Assessment
| Model | Type | Key Parameters Measured | Advantages |
| Human iPSC-Cardiomyocytes (hiPSC-CMs) | In Vitro | Cell Viability, Apoptosis, ROS, Mitochondrial Potential, Contractility, Electrophysiology.[16][19][24] | Human-relevant, high-throughput screening, mechanistic insights.[19][24] |
| 3D Cardiac Spheroids/Tissues | In Vitro | Cell Viability, Contractile Force, Electrophysiology.[16][17] | Better mimicry of native cardiac tissue structure and cell-cell interactions.[17] |
| Rat/Mouse Models | In Vivo | LVEF, GLS (Echocardiography), Serum Biomarkers (Troponin), Histopathology.[15] | Whole-organism response, long-term chronic toxicity studies. |
| Large Animal Models (Dog, Pig) | In Vivo | Hemodynamics, ECG, Cardiac MRI.[20] | Closer physiological and cardiac resemblance to humans.[20] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cardiomyocytes (e.g., H9c2 or hiPSC-CMs) in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.[21]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[21] Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to include a "maximum LDH release" control by adding a lysis buffer to several wells 45 minutes before the final step.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the difference between the maximum release and spontaneous release (untreated) controls.[17]
Mandatory Visualizations
Caption: Key signaling pathways in this compound cardiotoxicity.
Caption: Experimental workflow for in vitro cardiotoxicity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A safety screening platform for individualized cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 10. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for reduction of anthracycline cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention [frontiersin.org]
- 14. Different dosage schedules for reducing cardiotoxicity in people with cancer receiving anthracycline chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 17. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Mulberrin Confers Protection against Doxorubicin-Induced Cardiotoxicity via Regulating AKT Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 11-Deoxyadriamycin and Other Doxorubicin Analogue Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxyadriamycin and other doxorubicin analogues in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxorubicin?
A1: While "this compound" is not a commonly referenced analogue in scientific literature, it suggests a structural modification of Doxorubicin (Adriamycin) at the 11th position. Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[1] Its analogues are synthesized to enhance anti-tumor activity and reduce side effects, particularly cardiotoxicity.[2][3] The primary mechanisms of action for doxorubicin and its analogues include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[4][][6]
Q2: What are the key signaling pathways affected by Doxorubicin and its analogues?
A2: Doxorubicin and its analogues impact several critical cellular signaling pathways. A primary mechanism involves the inhibition of topoisomerase II, which leads to DNA double-strand breaks and the activation of DNA damage response pathways, often involving the p53 gene.[4] Additionally, the generation of ROS can induce oxidative stress and trigger apoptotic pathways.[][6] In some cancer cells, Doxorubicin can induce chemoresistance through the activation of the NF-κB signaling pathway.[7]
Q3: What are the common challenges and toxicities encountered when using Doxorubicin analogues in animal studies?
A3: The most significant dose-limiting toxicity of doxorubicin and many of its analogues is cardiotoxicity, which can be cumulative and irreversible.[1][8] Other common toxicities include myelosuppression (a decrease in blood cell production), gastrointestinal issues (vomiting, diarrhea, inappetence), and extravasation injury if the drug is not administered correctly.[9][10] Researchers often encounter challenges in finding a therapeutic window that maximizes anti-tumor efficacy while minimizing these toxic side effects.[11]
Troubleshooting Guide
Issue 1: High incidence of cardiotoxicity in the animal model.
-
Possible Cause: The cumulative dose of the doxorubicin analogue is too high. Cardiotoxicity is a known cumulative side effect of anthracyclines.[8]
-
Troubleshooting Steps:
-
Reduce the cumulative dose: A review of dosing regimens in mice suggests that for chronic cardiotoxicity models, a cumulative dose of 15-20 mg/kg is often effective in inducing cardiac injury, while doses ≥20 mg/kg lead to a decline in survival rates.[12]
-
Fractionate the dose: Administering the total dose in smaller, more frequent injections (e.g., weekly) can reduce peak plasma concentrations and may mitigate cardiac damage compared to a single large dose.[11]
-
Consider cardioprotective agents: The use of iron chelators like dexrazoxane has shown cardioprotective properties without compromising the anti-tumor efficacy of doxorubicin.[4]
-
Switch to a less cardiotoxic analogue: Some doxorubicin analogues, such as 4'-epi-doxorubicin and amrubicin, have been reported to have lower cardiotoxicity at equivalent dosages in preclinical models.[3][13]
-
Issue 2: Lack of significant anti-tumor efficacy in the xenograft model.
-
Possible Cause: The dosage is too low, the administration schedule is not optimal, or the tumor model is resistant to the drug.
-
Troubleshooting Steps:
-
Dose escalation study: Conduct a pilot study with a small cohort of animals to determine the maximum tolerated dose (MTD). This will help in optimizing the dose for efficacy studies.
-
Optimize the administration schedule: The timing and frequency of drug administration can significantly impact efficacy. Continuous infusion or more frequent dosing might be more effective for some tumor types.[11]
-
Investigate drug resistance mechanisms: Some tumors express high levels of drug efflux pumps like P-glycoprotein (ABCB1), which can lead to resistance.[6][14] Consider using analogues designed to overcome this resistance or combination therapies.
-
Evaluate a different animal model: The choice of animal model is crucial. L1210 leukemia has been a useful model for evaluating the experimental antitumor activity of anthracyclines.[15]
-
Issue 3: Severe myelosuppression observed in treated animals.
-
Possible Cause: The dose is too high, leading to excessive damage to the bone marrow. Myelosuppression is a common acute toxicity of doxorubicin.[1]
-
Troubleshooting Steps:
-
Reduce the dose: A lower dose may still be effective against the tumor while being less toxic to the bone marrow.
-
Monitor blood counts: Regularly monitor complete blood counts (CBCs) to assess the degree of myelosuppression and adjust the dosage or treatment schedule accordingly.
-
Provide supportive care: Supportive care, such as the administration of growth factors (e.g., G-CSF), can help to mitigate the effects of myelosuppression.
-
Data Presentation: Doxorubicin Analogue Dosage in Animal Studies
| Drug | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Doxorubicin | Mice | Single dose: 15-20 mg/kg | Intraperitoneal (IP) or Intravenous (IV) | 15 mg/kg is recommended for acute cardiotoxicity models. | [12] |
| Doxorubicin | Mice | Multiple doses: 5 mg/kg weekly for 4 weeks | Intraperitoneal (IP) | A prevalent protocol for inducing chronic cardiotoxicity. | [12] |
| Doxorubicin | Mice | 3mg/kg every other day for two weeks (cumulative dose of 24mg/kg) | Intraperitoneal (IP) | Elicited a decline in fractional shortening in female mice. | [16][17] |
| Doxorubicin | Mice | 5mg/kg once a week for five weeks (cumulative dose of 25mg/kg) | Intraperitoneal (IP) | Demonstrated the most consistent difference in fractional shortening in male mice with the lowest mortality. | [16][17] |
| 4'-Deoxydoxorubicin | Rat | 16 mg/kg | Intravenous (IV) | Studied for acute cardiotoxicity. | [4] |
| 4'-Deoxydoxorubicin | Rat | 5 mg/kg | Intravenous (IV) | Evaluated for antitumor activity. | [4] |
Experimental Protocols
Protocol 1: Induction of Chronic Cardiotoxicity in Mice with Doxorubicin
-
Animal Model: C57BL/6N mice (male or female).
-
Drug Preparation: Doxorubicin hydrochloride is dissolved in sterile saline to a final concentration of 2 mg/mL. The solution should be protected from light.[18]
-
Dosing Regimen: Administer Doxorubicin at a dose of 5 mg/kg via intraperitoneal (IP) injection once a week for five consecutive weeks. A control group should receive an equivalent volume of sterile saline.[16][17]
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Endpoint Analysis: Five to seven weeks after the initial dose, assess cardiac function using echocardiography to measure parameters like fractional shortening.[16][17] Following sacrifice, hearts can be collected for histological and molecular analyses.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
-
Cell Line and Animal Model: Use a relevant human cancer cell line (e.g., NCI-H1299 for lung cancer) and immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Preparation: Prepare the Doxorubicin analogue in a suitable vehicle as determined by its solubility.
-
Treatment Groups: Randomize the animals into treatment and control groups. The treatment group receives the Doxorubicin analogue at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Measurement: Measure tumor volume with calipers two to three times per week. The study endpoint is typically when tumors in the control group reach a predetermined size or when the animals show signs of distress.
-
Toxicity Monitoring: Monitor animal weight and overall health throughout the study.
Visualizations
Caption: Doxorubicin's primary mechanisms of action.
Caption: Workflow for optimizing doxorubicin analogue dosage.
References
- 1. liposomes.ca [liposomes.ca]
- 2. researchgate.net [researchgate.net]
- 3. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ClinPGx [clinpgx.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 10. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 11. Dose optimization of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Intensely potent doxorubicin analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Models of preclinical studies of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. mcgill.ca [mcgill.ca]
troubleshooting 11-Deoxyadriamycin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 11-Deoxyadriamycin in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A change in the color of your this compound solution, often from red to a brownish or yellowish hue, is a common indicator of degradation. This is frequently caused by exposure to light, inappropriate pH, or elevated temperatures. It is crucial to prepare fresh solutions and minimize exposure to adverse conditions.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
Yes, inconsistent results are a hallmark of compound instability. If the concentration of active this compound decreases over the course of an experiment due to degradation, it will lead to variability in the observed biological effects. It is recommended to use freshly prepared solutions for each experiment to ensure consistency.
Q3: What are the primary factors that contribute to the degradation of this compound in solution?
The main factors contributing to the degradation of this compound, a member of the anthracycline family, are:
-
pH: The stability of anthracyclines is highly pH-dependent. Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone, which reduces its activity.[1][2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the chromophore structure.
Q4: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] The stock solution vials should be protected from light by wrapping them in aluminum foil or using amber-colored tubes.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Media
Symptoms:
-
Loss of characteristic red color.
-
Decreased potency in biological assays over a short period.
-
Appearance of additional peaks in HPLC analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate pH of the buffer | Maintain the pH of the aqueous solution within a neutral range (pH 6.5-7.5) for short-term experiments. For longer incubations, consider the use of a stability-indicating buffer if compatible with the experimental system. |
| Presence of metal ions | Use high-purity water and reagents to prepare buffers and media. If contamination is suspected, consider using a chelating agent like EDTA, if it does not interfere with the experiment. |
| Exposure to light | Conduct all experimental manipulations under subdued light. Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light. |
| Elevated temperature | Prepare solutions fresh before use and keep them on ice or at 4°C during the experiment whenever possible. Avoid prolonged storage at room temperature. |
Issue 2: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture well after adding the compound.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low solubility in aqueous media | Although this compound is generally water-soluble, high concentrations can lead to precipitation. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it serially in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Interaction with media components | Some components of cell culture media, such as certain proteins or high concentrations of salts, can reduce the solubility of small molecules. Test the solubility of this compound in your specific cell culture medium before conducting large-scale experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but prolonged heating should be avoided.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under different stress conditions.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Prepare different buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).
-
Prepare a solution of a common oxidizing agent (e.g., 0.1% hydrogen peroxide).
2. Stress Conditions:
-
Hydrolytic Stability: Dilute the stock solution in each pH buffer to a final concentration of 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Oxidative Stability: Dilute the stock solution in the oxidizing agent solution to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light.
-
Photostability: Expose a solution of this compound (100 µg/mL in a neutral buffer) to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be kept in the dark at the same temperature.
-
Thermal Stability: Incubate a solid sample of this compound at an elevated temperature (e.g., 60°C).
3. HPLC Analysis:
-
At specified time points, withdraw aliquots from each stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate. Detection is typically performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound.
-
Quantify the remaining percentage of intact this compound and the formation of any degradation products.
Table 1: Example HPLC Parameters for Anthracycline Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 480 nm |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Topoisomerase II Inhibition and DNA Damage Response
This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[3][4] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These breaks trigger a cascade of cellular events known as the DNA Damage Response (DDR).
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps for a comprehensive stability assessment of this compound in solution.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Doxorubicin and its Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of doxorubicin and its analogues, such as 11-Deoxyadriamycin. The primary off-target effect of this class of anthracyclines is cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of doxorubicin and its analogues?
The most significant off-target effect is dose-dependent cardiotoxicity, which can manifest as acute or chronic cardiac dysfunction.[1] This is primarily attributed to oxidative stress, mitochondrial dysfunction, and subsequent apoptosis of cardiomyocytes.[1][2][3] Other reported off-target effects include myelosuppression and alopecia.[4]
Q2: What are the main strategies to mitigate doxorubicin-induced cardiotoxicity?
The two primary strategies are the use of the cardioprotective agent dexrazoxane and the administration of liposomal formulations of doxorubicin.[4][5][6] Dexrazoxane is an iron-chelating agent that prevents the formation of free radicals, while liposomal formulations alter the biodistribution of doxorubicin, reducing its accumulation in the heart.[1][4]
Q3: How does the cardiotoxicity of liposomal doxorubicin compare to conventional doxorubicin?
Liposomal doxorubicin formulations are associated with a significantly lower risk of cardiotoxicity compared to conventional doxorubicin.[4][7][8] This is due to the liposomal encapsulation, which limits the drug's uptake by cardiac tissue.
Q4: What is the recommended dosing for dexrazoxane when co-administered with doxorubicin?
The recommended dosage ratio of dexrazoxane to doxorubicin is 10:1 (e.g., 500 mg/m² of dexrazoxane for 50 mg/m² of doxorubicin).[5][9][10] Dexrazoxane should be administered as an intravenous infusion over 15 minutes, approximately 30 minutes before the doxorubicin infusion.[6][10]
Q5: Are there any dose adjustments for dexrazoxane in specific patient populations?
Yes, for patients with moderate to severe renal impairment (creatinine clearance <40 mL/min), the dexrazoxane dose should be reduced by 50%, resulting in a 5:1 ratio to doxorubicin.[5][9][11] In cases of hepatic impairment requiring a doxorubicin dose reduction, the dexrazoxane dose should be proportionally reduced to maintain the 10:1 ratio.[6][10]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cardiac Biomarkers (Troponins) in Preclinical Models
| Possible Cause | Troubleshooting Step |
| Incorrect Sample Handling: Improper collection, processing, or storage of serum/plasma samples can lead to inaccurate results. | Ensure serum samples are allowed to clot completely before centrifugation. For plasma, use appropriate anticoagulants (EDTA or heparin). Avoid repeated freeze-thaw cycles.[12][13] Refer to the detailed "Protocol for Measurement of Cardiac Troponin T (cTnT) by ELISA" below. |
| Assay Variability: High intra- or inter-assay variability can lead to inconsistent results. | Use a validated, high-quality ELISA kit and follow the manufacturer's protocol precisely.[14][15] Ensure consistent incubation times and temperatures. Run samples in duplicate or triplicate. |
| Model-Specific Sensitivity: The animal model used may have a higher sensitivity to doxorubicin-induced cardiotoxicity. | Review the literature for expected cardiotoxic effects in the specific strain and age of the animal model. Consider using a lower dose of doxorubicin or a shorter treatment duration. |
Issue 2: Inconsistent or Noisy Results in Mitochondrial Reactive Oxygen Species (ROS) Assays
| Possible Cause | Troubleshooting Step |
| Probe Instability/Artifacts: Fluorescent probes for ROS, such as MitoSOX Red, can be prone to auto-oxidation or off-target reactions. | Prepare the MitoSOX Red solution fresh and protect it from light.[16][17] Use appropriate controls, including unstained cells and cells treated with a known ROS inducer (e.g., antimycin A) or scavenger. |
| Suboptimal Staining Conditions: Incorrect probe concentration, incubation time, or temperature can affect staining efficiency. | Titrate the MitoSOX Red concentration to determine the optimal level for your cell type. A typical starting concentration is 5 µM.[18] Ensure the incubation is performed at 37°C for 15-30 minutes.[16][19] Refer to the "Protocol for Assessment of Mitochondrial ROS using MitoSOX Red" below. |
| Cell Health and Viability: Poor cell health can lead to altered mitochondrial function and ROS production, independent of the experimental treatment. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a viability assay (e.g., trypan blue exclusion) in parallel. |
Quantitative Data Summary
The following tables summarize clinical data on the off-target effects of doxorubicin and the efficacy of mitigation strategies.
Table 1: Comparison of Cardiotoxicity between Conventional and Liposomal Doxorubicin
| Outcome | Conventional Doxorubicin | Liposomal Doxorubicin | Odds Ratio (95% CI) | p-value | Reference |
| Cardiotoxicity | Higher Incidence | Lower Incidence | 0.46 (0.23 - 0.92) | 0.03 | [8] |
| Congestive Heart Failure | Higher Incidence | Lower Incidence | 0.34 (0.24 - 0.47) | <0.001 | [7] |
Table 2: Incidence of Other Adverse Events with Conventional vs. Liposomal Doxorubicin
| Adverse Event | Conventional Doxorubicin | Liposomal Doxorubicin | Odds Ratio (95% CI) | Reference |
| Alopecia | Higher Incidence | Lower Incidence | 0.25 (0.10 - 0.62) | [7] |
| Neutropenia | Higher Incidence | Lower Incidence | 0.62 (0.45 - 0.85) | [7] |
| Palmar-Plantar Erythrodysesthesia | Lower Incidence | Higher Incidence | - | [4] |
Experimental Protocols
Protocol for Measurement of Cardiac Troponin T (cTnT) by ELISA
-
Sample Collection and Preparation:
-
ELISA Procedure (General Steps):
-
Bring all reagents and samples to room temperature before use.[13]
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the cTnT antibody-coated microplate.[15]
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Incubate for 90 minutes at room temperature (18-25°C).[15]
-
Wash the wells three to five times with the provided wash buffer.[13][15]
-
Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.[15]
-
Stop the reaction by adding 100 µL of stop solution. The color will change from blue to yellow.[15]
-
Read the absorbance at 450 nm using a microplate reader within 15-30 minutes.[13][15]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cTnT in the samples by interpolating their absorbance values from the standard curve.
-
Protocol for Assessment of Mitochondrial ROS using MitoSOX Red
-
Cell Preparation:
-
Plate cardiomyocytes at a suitable density in a culture plate or on coverslips compatible with microscopy or flow cytometry.
-
Treat cells with doxorubicin or the experimental compound for the desired duration.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Store at -20°C, protected from light.[16]
-
Dilute the MitoSOX Red stock solution in pre-warmed culture medium or buffer (e.g., HBSS) to a final working concentration of 1-5 µM.[18][19]
-
Remove the culture medium from the cells and add the MitoSOX Red-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[16][19]
-
-
Washing and Imaging/Analysis:
-
Wash the cells gently three times with pre-warmed PBS or culture medium to remove excess probe.[19]
-
For Microscopy: Image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
For Flow Cytometry: Resuspend the cells in a suitable buffer and analyze using a flow cytometer, typically in the PE channel.[16]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the MitoSOX Red signal in the treated cells compared to the control cells.
-
Visualizations
Caption: Doxorubicin-induced cardiotoxicity signaling pathway.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the adverse event profiles of conventional and liposomal formulations of doxorubicin using the FDA adverse event reporting system | PLOS One [journals.plos.org]
- 5. droracle.ai [droracle.ai]
- 6. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Cardiotoxicity of Liposomal Doxorubicin-Based Chemotherapy in Advanced Breast Cancer: A Meta-Analysis of Ten Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. drugs.com [drugs.com]
- 11. Totect, Zinecard (dexrazoxane) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitochondrial production of reactive oxygen species contributes to the β-adrenergic stimulation of mouse cardiomycytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of 11-Deoxyadriamycin
Disclaimer: 11-Deoxyadriamycin is a derivative of the well-characterized anthracycline, Doxorubicin (Adriamycin). Due to the limited availability of specific data for this compound, this technical support guide is primarily based on the extensive research and established protocols for Doxorubicin. Researchers should consider that the structural difference at the 11th position may lead to variations in biological activity and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on its structural similarity to Doxorubicin, this compound is presumed to exert its anticancer effects through two primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Like Doxorubicin, it likely intercalates into the DNA of cancer cells, disrupting DNA replication and transcription. It is also expected to inhibit topoisomerase II, an enzyme crucial for resolving DNA supercoiling, leading to double-strand breaks and subsequent apoptosis.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines are known to undergo redox cycling, which generates free radicals. These ROS can damage cellular components, including membranes, proteins, and DNA, contributing to cytotoxicity.[2]
Q2: What are the main challenges in using this compound and similar anthracyclines?
A2: The primary challenge is the narrow therapeutic index, largely due to dose-limiting cardiotoxicity.[4] This toxicity is a significant concern in clinical applications of Doxorubicin and is likely a factor for its derivatives.[5][6] Additionally, the development of drug resistance in cancer cells is a major obstacle to successful treatment.[7][8][9][10][11]
Q3: How can the therapeutic index of this compound be improved?
A3: Several strategies, established for Doxorubicin, can be explored to enhance the therapeutic index of this compound:
-
Liposomal Formulations: Encapsulating the drug in liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure to healthy tissues like the heart.[12][13][14]
-
Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents or targeted therapies may allow for lower, less toxic doses while achieving a synergistic anticancer effect.
-
Development of Analogs: The synthesis of new analogs with modifications to the aglycone or sugar moiety is an ongoing strategy to develop compounds with improved efficacy and reduced toxicity.[15]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension before seeding and use a consistent number of cells per well. Perform a cell count before each experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh drug dilutions for each experiment. Protect stock solutions from light and store them at the recommended temperature.
-
Problem 2: Cells appear resistant to this compound treatment.
-
Possible Cause: Intrinsic or acquired drug resistance.
-
Solution: Investigate the expression of drug efflux pumps like P-glycoprotein (MDR1) in your cell line. Consider using a P-glycoprotein inhibitor to see if it sensitizes the cells to the drug. Also, examine the status of signaling pathways associated with resistance, such as the MAPK/ERK and PI3K/Akt pathways.[7][9][10][11]
-
-
Possible Cause: Sub-optimal drug incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a cytotoxic effect in your specific cell line.
-
Problem 3: Difficulty in interpreting drug release profiles from nanoparticles/liposomes.
-
Possible Cause: Drug adsorption to the dialysis membrane.
-
Solution: Ensure the chosen dialysis membrane has a molecular weight cut-off (MWCO) that is appropriate for retaining the nanoparticle while allowing the free drug to pass through. Pre-soaking the membrane in the release buffer can help minimize non-specific binding. Consider using alternative methods like sample and separate techniques if dialysis proves problematic.[16]
-
-
Possible Cause: Drug instability in the release buffer.
-
Solution: Verify the stability of this compound in the chosen buffer system and at the experimental temperature. The pH of the buffer can significantly influence the solubility and stability of anthracyclines.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for Doxorubicin in Various Cancer Cell Lines. (Note: These values are for Doxorubicin and should be used as a reference point for this compound. Experimental conditions such as cell line, incubation time, and assay method will significantly impact IC50 values.)
| Cell Line | Cancer Type | Reported IC50 Range (nM) |
| MCF-7 | Breast Cancer | 100 - 8000 |
| AMJ13 | Breast Cancer | Varies with concentration |
| Glioma Cells | Brain Cancer | ~29.6 |
| HeLa | Cervical Cancer | Varies with concentration |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug dilutions. Include untreated and vehicle control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Key signaling events in anthracycline-induced cardiotoxicity.
Caption: Major signaling pathways contributing to drug resistance.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. remedypublications.com [remedypublications.com]
- 8. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the therapeutic index of anthracycline chemotherapy: focus on liposomal doxorubicin (Myocet). | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 11-Deoxyadriamycin (7-Deoxydoxorubicinone)
Welcome to the technical support center for 11-Deoxyadriamycin, more accurately known as 7-Deoxydoxorubicinone . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and effectively using this compound in experimental media.
Troubleshooting Guide: Preventing Precipitation of 7-Deoxydoxorubicinone
Researchers may encounter precipitation of 7-Deoxydoxorubicinone in aqueous media due to its low water solubility. The following guide provides strategies to mitigate this issue.
Issue: Precipitate observed in cell culture media after adding 7-Deoxydoxorubicinone.
| Potential Cause | Troubleshooting Strategy | Detailed Protocol/Experimental Considerations |
| Low Aqueous Solubility | Utilize a suitable organic solvent for the initial stock solution. | Protocol for Stock Solution Preparation: 1. Dissolve 7-Deoxydoxorubicinone in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).2. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| pH of the Medium | Maintain the pH of the final working solution within an optimal range. The parent compound, Doxorubicin, is known to be unstable in solutions with a pH below 3 or above 7.[1] While specific data for 7-Deoxydoxorubicinone is limited, a similar pH sensitivity is expected. | pH Considerations: • Standard cell culture media are typically buffered to a physiological pH of ~7.2-7.4, which may contribute to the precipitation of poorly soluble compounds.• If experimentally feasible, consider using a buffer system that maintains a slightly acidic pH (around 4-6) for the final dilution just prior to adding to the cell culture. However, the impact of pH on your specific cell line must be evaluated. |
| Buffer Composition | Avoid phosphate-buffered saline (PBS) for final dilutions. The parent compound, Doxorubicin, has been reported to precipitate in PBS at neutral pH due to dimerization. | Recommended Dilution Method: 1. Serially dilute the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations.2. For the final working concentration, dilute the DMSO stock directly into the pre-warmed cell culture medium with vigorous mixing. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%). |
| Temperature | Prepare solutions at room temperature and avoid cold shock. | Temperature Protocol: 1. Allow the frozen DMSO stock solution to thaw completely at room temperature.2. Warm the cell culture medium to 37°C before adding the 7-Deoxydoxorubicinone stock solution. |
| Concentration | Use the lowest effective concentration. | Dose-Response Experiment: • Perform a dose-response experiment to determine the lowest concentration of 7-Deoxydoxorubicinone that elicits the desired biological effect. This will minimize the amount of compound that needs to be dissolved. |
| Formulation Strategy | Consider the use of solubility enhancers. | Advanced Formulation Options (for consideration in formulation development): • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.• Liposomes: Encapsulating 7-Deoxydoxorubicinone within liposomes can improve its stability and solubility in culture media.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 7-Deoxydoxorubicinone?
A1: 7-Deoxydoxorubicinone is poorly soluble in water. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[3] N,N-Dimethylformamide (DMF) can also be used.[3]
Q2: What is the correct name for this compound?
A2: The scientifically accurate and more commonly used name is 7-Deoxydoxorubicinone. It is also referred to as 7-deoxyadriamycin aglycone.
Q3: Why is my 7-Deoxydoxorubicinone precipitating in PBS?
A3: The parent compound, Doxorubicin, is known to precipitate in Phosphate-Buffered Saline (PBS) at neutral pH, and this is likely due to dimerization.[4] It is highly probable that 7-Deoxydoxorubicinone exhibits similar behavior. It is recommended to avoid using PBS for dilutions and instead dilute the DMSO stock directly into your cell culture medium.
Q4: What is the mechanism of action of 7-Deoxydoxorubicinone?
A4: As a metabolite of Doxorubicin, 7-Deoxydoxorubicinone is expected to have a similar mechanism of action. Doxorubicin functions as a DNA intercalator and an inhibitor of topoisomerase II.[5] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent cell cycle arrest and apoptosis.[6]
Q5: How should I store my 7-Deoxydoxorubicinone stock solution?
A5: Your DMSO stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
Experimental Protocols
Protocol for Preparing a 7-Deoxydoxorubicinone Working Solution
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid 7-Deoxydoxorubicinone to come to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of 7-Deoxydoxorubicinone is 398.36 g/mol ).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to obtain the desired intermediate concentrations.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the 7-Deoxydoxorubicinone DMSO stock (or intermediate dilution) directly to the pre-warmed medium. Ensure the final DMSO concentration remains below the toxicity limit for your specific cell line (e.g., <0.5%).
-
Mix immediately and thoroughly by pipetting or gentle vortexing.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Signaling Pathway of 7-Deoxydoxorubicinone (Inferred from Doxorubicin)
Caption: Inferred mechanism of 7-Deoxydoxorubicinone action.
Experimental Workflow for Preventing Precipitation
Caption: Workflow to prevent 7-Deoxydoxorubicinone precipitation.
References
- 1. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. mybiosource.com [mybiosource.com]
- 4. The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
11-Deoxyadriamycin vs. Doxorubicin: A Comparative Guide on Cytotoxicity
In the landscape of cancer chemotherapy, anthracyclines, such as the widely used doxorubicin, represent a cornerstone in the treatment of a broad spectrum of malignancies. However, their clinical utility is often hampered by significant side effects, most notably cardiotoxicity. This has spurred the development of numerous analogues, including 11-Deoxyadriamycin, with the aim of improving the therapeutic index. This guide provides a detailed comparison of the cytotoxic profiles of this compound and doxorubicin, supported by available experimental data and mechanistic insights.
Quantitative Cytotoxicity Data
Direct comparative studies detailing the IC50 values of this compound against various cancer cell lines alongside doxorubicin are limited in publicly available literature. However, extensive data exists for doxorubicin, showcasing its potent cytotoxic activity across a wide range of cancer types. The following table summarizes representative IC50 values for doxorubicin in various human cancer cell lines to provide a baseline for its cytotoxic potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Exposure Time (hours) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | 0.01 - 2.5[1][2] | 24 - 72 | MTT Assay[1][3] |
| HeLa | Cervical Carcinoma | 0.34 - 2.9[1] | 24 - 48 | MTT Assay, Neutral Red Assay[1] |
| A549 | Lung Carcinoma | > 20[1] | 24 | MTT Assay[1] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[1] | 24 | MTT Assay[1] |
| HCT116 | Colon Carcinoma | 24.30 (µg/ml) | Not Specified | MTT Assay[4] |
| PC3 | Prostate Carcinoma | 2.640 (µg/ml) | Not Specified | MTT Assay[4] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, confluence, and specific assay protocols. The data presented here are for illustrative purposes.
Experimental Protocols
The evaluation of cytotoxicity for anthracycline antibiotics like doxorubicin and its analogues typically involves the following experimental workflow:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a controlled environment (37°C, 5% CO2).
-
Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with a range of concentrations of the test compound (e.g., doxorubicin or this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: The viability of the cells is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemotherapeutic agents.
Signaling Pathways and Mechanisms of Action
Doxorubicin: The cytotoxic effects of doxorubicin are multifactorial and involve several well-characterized mechanisms:
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA double helix, which obstructs DNA and RNA synthesis.[5] It also forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This "poisoning" of topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response (DDR) that ultimately leads to apoptosis.[5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[6]
-
Induction of Apoptosis: The extensive DNA damage and cellular stress induced by doxorubicin activate intrinsic apoptotic pathways. This involves the activation of caspases and the release of pro-apoptotic factors from the mitochondria.
References
- 1. Synthesis and cytotoxicity evaluation of 4'-amino-4'-dehydroxyloleandrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cardiotoxicity and antitumour activity of doxorubicin (adriamycin) and 4'-deoxydoxorubicin and the relationship to in vivo disposition and metabolism in the target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic inhibition of DNA topoisomerase II by N-benzyladriamycin (AD 288) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 11-Deoxyadriamycin and Epirubicin in Oncology
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of solid and hematological malignancies. This guide provides a comparative overview of the efficacy of two such agents: 11-Deoxyadriamycin and the widely used epirubicin.
Executive Summary
Direct comparative efficacy studies between this compound and epirubicin are notably absent in publicly available scientific literature. This compound, an analog of doxorubicin (also known as Adriamycin), is a less-studied compound with limited data on its clinical performance. Consequently, this guide will leverage the extensive body of research comparing doxorubicin to epirubicin to provide an indirect but insightful analysis. This approach is predicated on the structural similarity between this compound and doxorubicin, suggesting a comparable mechanism of action and potentially similar efficacy profiles. The comparison will focus on their mechanisms of action, clinical efficacy in relevant tumor types, and key experimental findings from comparative studies.
Mechanism of Action: A Tale of Two Anthracyclines
Both doxorubicin and epirubicin, and by extension this compound, exert their cytotoxic effects through a multi-faceted mechanism primarily targeting the cell's nucleus and DNA.[1][2][3] The core mechanisms include:
-
DNA Intercalation: The planar aromatic rings of the anthracycline molecule insert themselves between the base pairs of the DNA double helix.[2][3] This intercalation physically obstructs DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[3]
-
Topoisomerase II Inhibition: These agents form a stable ternary complex with DNA and the topoisomerase II enzyme.[1][2] This prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II to resolve DNA supercoiling, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals.[1] These ROS can induce oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
The subtle structural difference between doxorubicin and epirubicin—the epimerization of the hydroxyl group at the 4' position of the amino sugar—is believed to influence their pharmacokinetic properties and toxicity profiles more than their fundamental mechanisms of action.[4]
Comparative Efficacy: Insights from Doxorubicin vs. Epirubicin Studies
Clinical trials have extensively compared the efficacy of doxorubicin and epirubicin in various cancers, most notably in breast cancer. The general consensus is that both drugs exhibit comparable antitumor activity when administered at equimolar doses.
| Parameter | Doxorubicin | Epirubicin | Study Reference |
| Overall Response Rate (Advanced Breast Cancer) | 36% | 28% | EORTC Breast Cancer Cooperative Group[5] |
| Median Time to Progression (Advanced Breast Cancer) | 23 weeks | 19 weeks | EORTC Breast Cancer Cooperative Group[5] |
| Median Duration of Response (Advanced Breast Cancer) | 40 weeks | 32 weeks | EORTC Breast Cancer Cooperative Group[5] |
| Median Survival (Advanced Breast Cancer) | 47 weeks | 44 weeks | EORTC Breast Cancer Cooperative Group[5] |
| Objective Remission Rate (Metastatic Breast Cancer) | 29% (60 mg/m²) | 26% (90 mg/m² continuous infusion) | A comparative study of doxorubicin and epirubicin in patients with metastatic breast cancer[6][7] |
| Major Therapeutic Response (Advanced Breast Cancer) | 25% (60 mg/m²) | 25% (85 mg/m²) | A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer[8] |
| Median Duration of Response (Advanced Breast Cancer) | 7.1 months | 11.9 months | A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer[8] |
Experimental Protocols
The data presented above are derived from randomized clinical trials with specific methodologies to ensure objective comparison.
EORTC Breast Cancer Cooperative Group Study[5]
-
Study Design: A randomized phase II/III trial comparing doxorubicin and epirubicin as second-line chemotherapy in patients with metastatic breast cancer.
-
Patient Population: 232 eligible patients with at least one site of metastatic disease.
-
Treatment Regimen:
-
Doxorubicin: 75 mg/m² administered intravenously every 3 weeks.
-
Epirubicin: 90 mg/m² administered intravenously every 3 weeks.
-
-
Efficacy Endpoints: Overall response rate, time to progression, duration of response, and overall survival.
A Prospective Randomized Comparison of Epirubicin and Doxorubicin in Patients with Advanced Breast Cancer[8]
-
Study Design: A prospective, randomized trial.
-
Patient Population: 54 patients with advanced breast cancer who had failed prior non-anthracycline combination chemotherapy.
-
Treatment Regimen:
-
Doxorubicin: 60 mg/m² administered intravenously every three weeks.
-
Epirubicin: 85 mg/m² administered intravenously every three weeks.
-
-
Efficacy Endpoints: Major therapeutic response and duration of response.
-
Toxicity Monitoring: Cardiotoxicity was monitored by serial multigated radionuclide cineangiocardiography (MUGA scans) at rest and after exercise. Laboratory evidence of cardiotoxicity was defined as a decrease in resting left ventricular ejection fraction of greater than 10% from baseline or a decrease of 5% or greater with exercise compared with the resting study on the same day.
Visualizing the Mechanism of Action
To illustrate the cellular pathways affected by these anthracyclines, the following diagrams are provided.
Caption: General mechanism of action for doxorubicin and epirubicin.
Caption: A typical workflow for a randomized clinical trial comparing two chemotherapeutic agents.
Conclusion
While a direct comparison of this compound and epirubicin is not possible due to the lack of available data for the former, the extensive clinical research comparing doxorubicin and epirubicin provides a valuable framework for understanding their relative efficacy. The available evidence suggests that doxorubicin and epirubicin have comparable antitumor activity.[9] The choice between these agents in clinical practice is often guided by their differing toxicity profiles, with epirubicin generally considered to be associated with a lower risk of cardiotoxicity.[8] Future research on this compound is necessary to elucidate its specific efficacy and safety profile and to determine its potential role in cancer therapy relative to established anthracyclines like epirubicin.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Epirubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin vs epirubicin, report of a second-line randomized phase II/III study in advanced breast cancer. EORTC Breast Cancer Cooperative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A comparative study of doxorubicin and epirubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Unraveling the Mechanism of Action: A Comparative Guide to 11-Deoxyadriamycin and Other Topoisomerase II Poisons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Deoxyadriamycin with established topoisomerase II (Top2) poisons, namely doxorubicin and etoposide. By presenting key experimental data, detailed methodologies, and visual representations of associated cellular pathways, this document aims to be an invaluable resource for researchers engaged in anticancer drug discovery and development.
Topoisomerase II enzymes are critical for resolving DNA topological problems during various cellular processes, including replication and transcription. Topoisomerase II poisons are a class of anticancer agents that exploit this function by stabilizing the transient covalent complex formed between Top2 and DNA. This stabilization converts the enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks and ultimately triggering cell death.
While this compound is a structural analog of the widely used chemotherapeutic agent doxorubicin, its specific activity as a topoisomerase II poison is not extensively documented in publicly available literature. However, by examining the structure-activity relationships of doxorubicin and its analogs, we can infer the potential impact of the deoxy modification at the 11th position on its ability to poison Top2. This guide will therefore focus on a detailed comparison between the well-characterized agents doxorubicin and etoposide, while providing a theoretical framework for evaluating this compound.
Comparative Performance of Topoisomerase II Poisons
The efficacy of topoisomerase II poisons can be quantified through various in vitro and cellular assays. The following tables summarize key performance indicators for doxorubicin and etoposide. Due to the limited data on this compound, its corresponding fields are marked as "Not Available."
| Compound | Topoisomerase II DNA Cleavage IC50 | Cellular Cytotoxicity IC50 | Mechanism of Action |
| This compound | Not Available | Not Available | Presumed to be a Top2 poison and DNA intercalator |
| Doxorubicin | 2.67 µM (inhibition)[1]; EC50 of 40.1 µM (decatenation by Top2β)[2][3] | 0.9 µM (MDA-MB-231 cells)[4]; 1.2 µM (MCF7 cells)[5]; 2.2 µM (MCF7 cells)[4] | Intercalates into DNA and poisons Top2[6][7] |
| Etoposide | 6 µM (with ATP), 25 µM (with AMP-PNP), 45 µM (without nucleotide)[8] | Varies by cell line | Non-intercalative Top2 poison[6][9] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific experimental conditions, including the cell line, assay type, and presence of cofactors like ATP. The provided values are for comparative purposes and are sourced from the cited literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of topoisomerase II poisons. Below are methodologies for key assays used to characterize these compounds.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which involves the unlinking (decatenation) of catenated DNA networks, typically kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)
-
Test compound (e.g., this compound, doxorubicin, etoposide) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 5% SDS, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add the 10x reaction buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations.
-
Add distilled water to bring the reaction volume to a final volume of 20 µL.
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until adequate separation of catenated and decatenated DNA is achieved.
-
Stain the gel with a DNA stain, destain if necessary, and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated DNA in each lane to determine the inhibitory effect of the compound.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
Test compound
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)
-
Proteinase K
-
Agarose gel (1%) with ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction mixtures on ice, containing the 10x reaction buffer, supercoiled plasmid DNA (e.g., 500 ng), and the test compound at various concentrations.
-
Add distilled water to a final volume of 20 µL.
-
Start the reaction by adding purified topoisomerase II enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and trap the cleavage complexes by adding SDS to a final concentration of 1%.
-
Digest the protein component by adding Proteinase K and incubating further at a suitable temperature (e.g., 50°C for 1 hour).
-
Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate supercoiled, nicked, and linear DNA forms.
-
Visualize the DNA bands under UV light and quantify the amount of linear DNA to determine the extent of DNA cleavage induced by the compound.
Cellular Pathways and Experimental Workflows
The cellular response to topoisomerase II poisons involves complex signaling networks that ultimately determine the cell's fate. The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified workflow for a topoisomerase II DNA cleavage assay and the subsequent DNA damage response and apoptotic pathways.
Discussion and Future Directions
The validation of this compound as a topoisomerase II poison requires direct experimental evidence from assays such as those described above. Based on studies of other doxorubicin analogs, it is plausible that the removal of the hydroxyl group at the 11th position could alter the compound's interaction with both DNA and the topoisomerase II enzyme.[10][11] Modifications to the anthracycline core are known to affect DNA binding affinity and the ability to stabilize the cleavage complex.[10][11] For instance, substitutions at the C-14 position can abolish the drug's activity in purified systems, while modifications at the 3'-N position of the sugar ring can impact both intercalation and Top2-targeting.[11]
Future research should focus on synthesizing this compound and systematically evaluating its activity in topoisomerase II decatenation and DNA cleavage assays. Furthermore, cellular studies are needed to determine its cytotoxicity against a panel of cancer cell lines and to elucidate its precise mechanism of action. Comparing these findings with the well-established profiles of doxorubicin and etoposide will be crucial in determining the therapeutic potential of this novel analog. The development of new topoisomerase II poisons with improved efficacy and reduced side effects, such as cardiotoxicity often associated with doxorubicin, remains a significant goal in cancer chemotherapy.[3][12] Understanding the structure-activity relationships of compounds like this compound is a critical step towards achieving this goal.
References
- 1. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Navigating Anthracycline Resistance: A Comparative Look at 11-Deoxyadriamycin Analogs
The emergence of drug resistance is a primary obstacle in the successful chemotherapeutic treatment of cancer. For the widely used anthracycline class of antibiotics, including the workhorse drug doxorubicin (Adriamycin), resistance often leads to treatment failure. This has spurred the development of new anthracycline analogs designed to circumvent these resistance mechanisms. This guide provides a comparative analysis of anthracycline cross-resistance, with a focus on derivatives that show promise in overcoming resistance, supported by experimental data and detailed methodologies.
A significant challenge in anthracycline therapy is the phenomenon of cross-resistance, where cancer cells resistant to one anthracycline also exhibit resistance to other drugs in the same class. This is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene, which actively remove the drugs from the cell, preventing them from reaching their intracellular targets.[1][2]
Unraveling Cross-Resistance: Insights from a Doxorubicin Analog
While direct comparative cross-resistance studies on 11-Deoxyadriamycin are limited in the available literature, research on other doxorubicin derivatives provides valuable insights. One such derivative, the cyanomorpholino derivative of doxorubicin (MRA-CN), has demonstrated remarkable efficacy in multidrug-resistant (MDR) cancer cells and, importantly, a lack of cross-resistance with doxorubicin.[3]
MRA-CN acts as a potent DNA cross-linking agent. Studies have shown that the extent of DNA interstrand and DNA-protein cross-links induced by MRA-CN is identical in both doxorubicin-sensitive (MES-SA) and doxorubicin-resistant (Dx5) sarcoma cell lines.[3] This suggests that MRA-CN can effectively enter the nucleus and damage the DNA of resistant cells, a crucial step that is often hindered for drugs like doxorubicin due to efflux by P-glycoprotein.
The lack of cross-resistance of MRA-CN is attributed to several factors. Its increased lipophilicity facilitates easier entry into the cell. Furthermore, modifications to the amino sugar portion of the molecule may reduce its affinity for the P-glycoprotein efflux pump.[3] The rapid and irreversible DNA damage caused by MRA-CN may also overwhelm any detoxification capabilities of P-glycoprotein.[3]
Quantitative Comparison of DNA Damage in Sensitive and Resistant Cells
The following table summarizes the quantitative data on DNA cross-linking induced by MRA-CN in doxorubicin-sensitive (MES-SA) and doxorubicin-resistant (Dx5) human sarcoma cell lines.
| Cell Line | Drug | Concentration | DNA Interstrand Cross-links (Rad Equivalents) | DNA-Protein Cross-links (Rad Equivalents) |
| MES-SA (Sensitive) | MRA-CN | 10⁻¹¹ M to 10⁻⁷ M | Proportional to concentration | Proportional to concentration |
| Dx5 (Resistant) | MRA-CN | 10⁻¹¹ M to 10⁻⁷ M | Identical to MES-SA | Identical to MES-SA |
Data sourced from a study on the DNA cross-linking and cytotoxicity of the cyanomorpholino derivative of doxorubicin in multidrug-resistant cells.[3]
Experimental Protocols
Development of Doxorubicin-Resistant Cell Lines
The generation of drug-resistant cancer cell lines is a crucial first step in studying cross-resistance. A common method involves the continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the selective drug, in this case, doxorubicin.[4][5]
-
Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of doxorubicin for the parental cell line (e.g., MCF-7 breast cancer cells) is first determined using a cell viability assay like the MTT assay.[6]
-
Stepwise Drug Exposure: The cells are then cultured in a medium containing doxorubicin at a starting concentration below the IC50.
-
Gradual Concentration Increase: Once the cells adapt and resume normal growth, the concentration of doxorubicin in the culture medium is gradually increased. This process is repeated over several months.[6]
-
Verification of Resistance: The resistance of the newly developed cell line is confirmed by determining its IC50 for doxorubicin and comparing it to that of the parental cell line. A significantly higher IC50 indicates the successful development of a resistant cell line.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of drugs on cultured cells.[7][8][9]
-
Cell Seeding: Cancer cells (both sensitive and resistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10][11]
-
Drug Treatment: The cells are then treated with various concentrations of the anthracyclines being tested (e.g., doxorubicin, this compound, or other analogs) for a specific duration (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Incubation: After the treatment period, an MTT solution is added to each well. Metabolically active (viable) cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[7]
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing Resistance Mechanisms and Experimental Design
To better understand the underlying biology and experimental approaches, the following diagrams illustrate a key signaling pathway in anthracycline resistance and a typical workflow for cross-resistance studies.
Caption: Mechanism of anthracycline action and P-glycoprotein-mediated resistance.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA cross-linking and cytotoxicity of the alkylating cyanomorpholino derivative of doxorubicin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Cardiotoxicity of 11-Deoxyadriamycin Analogs: A Comparative Analysis
For researchers and drug development professionals, mitigating the cardiotoxic side effects of anthracycline-based chemotherapeutics remains a critical challenge. This guide provides a comparative analysis of the cardiotoxicity of 11-Deoxyadriamycin analogs, focusing on key preclinical and clinical data. We delve into the experimental methodologies used to assess cardiac damage and explore the underlying signaling pathways.
The quest for safer and more effective cancer therapies has led to the development of numerous analogs of doxorubicin (adriamycin), a potent and widely used anthracycline. Among these, this compound analogs have been investigated for their potential to retain antitumor efficacy while reducing the dose-limiting cardiotoxicity associated with the parent compound. This guide synthesizes available data to offer a comparative overview of these analogs.
Comparative Cardiotoxicity: A Data-Driven Overview
The following table summarizes key quantitative data from preclinical and clinical studies, comparing the cardiotoxicity of doxorubicin with its 11-deoxy analogs, 4'-deoxydoxorubicin (esorubicin) and 4'-deoxy-4'-iodo-doxorubicin.
| Compound | Model System | Key Cardiotoxicity Endpoints & Findings | Reference |
| Doxorubicin | Rat (in vivo) | - Significant widening of the SαT segment of the electrocardiogram (ECG) at 10 mg/kg. - Chronic administration (3 mg/kg/week for 6 weeks) led to progressive SαT enlargement, T-wave flattening, arrhythmias, and histological myocardial alterations. | [1] |
| Human (clinical) | - Dose-dependent effect on left ventricular function. | [2] | |
| 4'-Deoxydoxorubicin (Esorubicin) | Guinea Pig (in vitro) | - Significantly less cardiotoxic than doxorubicin in isolated hearts. | [2] |
| Human (clinical) | - Lower percentage of EKG abnormalities compared to doxorubicin. - No dose-dependent effect on left ventricular function observed at doses from 10 to 40 mg/m². | [2] | |
| 4'-Deoxy-4'-iodo-doxorubicin | Rat (in vivo) | - At 4 mg/kg, induced a significant widening of the SαT segment but to a lesser extent than doxorubicin. - Chronic administration (1.2 mg/kg/week for 3 weeks) resulted in minor ECG alterations and sporadic arrhythmias with only minor histological changes. | [1] |
| Human (clinical) | - No significant acute cardiotoxic effects observed; echocardiographic variables remained unchanged 24 hours and 21 days post-infusion at doses up to 90 mg/m². | [3] |
Delving into the Experimental Protocols
The assessment of cardiotoxicity for these analogs relies on a combination of in vivo and in vitro experimental models. Understanding these methodologies is crucial for interpreting the comparative data.
In Vivo Models: Chronic Rat Model of Cardiomyopathy
A frequently utilized in vivo model to assess chronic cardiotoxicity involves the repeated administration of the anthracycline to rats over several weeks.[1]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing Regimen:
-
Doxorubicin: 3 mg/kg intravenously (i.v.) once a week for six weeks.
-
4'-Deoxy-4'-iodo-doxorubicin: 1.2 mg/kg i.v. once a week for three weeks.
-
-
Cardiotoxicity Assessment:
-
Electrocardiography (ECG): Continuous monitoring to detect changes in SαT segment, T-wave morphology, and the occurrence of arrhythmias.
-
Hemodynamics: Measurement of mean arterial blood pressure and heart rate.
-
Histopathology: Microscopic examination of heart tissue to identify myocyte vacuolization, myofibrillar loss, and other signs of cellular damage.
-
In Vitro Models: Cardiomyocyte Cytotoxicity Assays
In vitro assays using cardiomyocyte cell lines, such as H9c2 or AC16, provide a platform for initial screening and mechanistic studies.
-
Cell Culture: Rat cardiomyoblasts (H9c2) or human ventricular cardiomyocytes (AC16) are cultured under standard conditions.
-
Drug Exposure: Cells are incubated with varying concentrations of the doxorubicin analogs for specific durations (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment:
-
MTT Assay: Measures cell viability based on mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating membrane disruption.
-
Reactive Oxygen Species (ROS) Production: Fluorescent probes are used to measure the generation of ROS, a key mechanism of anthracycline cardiotoxicity.
-
Signaling Pathways Implicated in Cardiotoxicity
The cardiotoxic effects of anthracyclines are multifactorial, involving several interconnected signaling pathways. While the specific mechanisms of this compound analogs are not as extensively studied as doxorubicin, they are believed to share common pathways.
A primary driver of doxorubicin-induced cardiotoxicity is the generation of reactive oxygen species (ROS) through the redox cycling of the drug's quinone moiety. This oxidative stress leads to mitochondrial dysfunction, DNA damage, and the activation of apoptotic pathways. Key signaling molecules involved include p53, which can trigger apoptosis in response to DNA damage, and the Bcl-2 family of proteins that regulate mitochondrial-mediated cell death.
Furthermore, doxorubicin has been shown to interfere with topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and subsequent cell death. It is hypothesized that analogs with reduced cardiotoxicity may have a lower propensity to engage this pathway in cardiac cells.
Conclusion
The available evidence suggests that this compound analogs, such as 4'-deoxydoxorubicin and 4'-deoxy-4'-iodo-doxorubicin, exhibit a more favorable cardiotoxicity profile compared to the parent compound, doxorubicin. This is demonstrated by reduced ECG abnormalities, less impact on left ventricular function, and fewer histological signs of cardiac damage in preclinical and clinical settings. While these analogs appear to retain potent antitumor activity, further research is warranted to fully elucidate their long-term cardiac safety and the precise molecular mechanisms underlying their reduced cardiotoxicity. The continued investigation of such analogs holds promise for the development of safer and more effective treatments for cancer patients.
References
- 1. Cardiotoxicity and cytotoxicity of the anthracycline analog 4'-deoxy-4'-iodo-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cardiotoxicity and antitumour activity of doxorubicin (adriamycin) and 4'-deoxydoxorubicin and the relationship to in vivo disposition and metabolism in the target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial Data: 11-Deoxyadriamycin (Idarubicin) vs. Doxorubicin
This guide provides a comparative analysis of 11-Deoxyadriamycin, more commonly known as Idarubicin, and Doxorubicin, two prominent anthracycline chemotherapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of head-to-head clinical trial data, experimental methodologies, and mechanistic insights.
Mechanism of Action
Idarubicin, a 4-demethoxy analog of daunorubicin, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2][3] Its increased lipophilicity compared to daunorubicin and doxorubicin facilitates more rapid cellular uptake and nuclear localization.[4][5] Like other anthracyclines, Idarubicin disrupts DNA and RNA synthesis by inserting itself between base pairs of the DNA helix.[2][4] This action, coupled with the stabilization of the topoisomerase II-DNA cleavable complex, leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][3] Some studies also suggest that Idarubicin can generate reactive oxygen species (ROS), contributing to cellular damage.[6]
Daunorubicin and Doxorubicin share a similar mechanism of action, involving DNA intercalation and topoisomerase II inhibition.[7][8][9][10][11] The primary difference in their clinical application often stems from their differing potency and toxicity profiles.
Signaling Pathway of Idarubicin-Induced Cytotoxicity
Caption: Mechanism of Idarubicin-induced cell death.
Head-to-Head Clinical Trial Data
Advanced Breast Cancer
A comparative Phase II study randomized patients with advanced breast cancer to receive either oral Idarubicin or intravenous Doxorubicin.[12][13]
| Endpoint | Idarubicin (Oral) | Doxorubicin (IV) | p-value |
| Complete + Partial Response (CR+PR) Rate (evaluable cases) | 30% (11/37) | 32% (6/19) | Not Significant |
| CR+PR Rate (all patients) | 27.5% | 27% | Not Significant |
| Time to Remission | No Significant Difference | No Significant Difference | - |
| Duration of Remission | No Significant Difference | No Significant Difference | - |
| Survival | No Significant Difference | No Significant Difference | - |
| Alopecia | Lower Incidence | Higher Incidence | Statistically Significant |
| Clinical Cardiotoxicity | 0 cases | 3 cases (2 severe) | - |
Acute Myeloid Leukemia (AML)
A retrospective study compared the treatment outcomes of Idarubicin versus Doxorubicin in combination with Cytarabine (Ara-C) as induction therapy for untreated AML patients.[14][15]
| Endpoint | Idarubicin + Ara-C | Doxorubicin + Ara-C | p-value |
| Complete Remission (CR) Rate | 68.7% | 67.1% | 0.84 |
| Disease-Free Survival (DFS) | No Significant Difference | No Significant Difference | - |
| Overall Survival (OS) | No Significant Difference | No Significant Difference | - |
| Overall Non-Survivors | 50.7% | 67.1% | 0.047 |
| Non-Survivors at 30 days | 31.3% | 35.5% | 0.6 |
| Non-Survivors at 60 days | 37.3% | 41.4% | 0.56 |
Experimental Protocols
Topoisomerase II Activity Assay (DNA Relaxation Assay)
This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase II.[16]
Workflow:
Caption: Workflow for a Topoisomerase II DNA Relaxation Assay.
Methodology:
-
Reaction Setup: On ice, a reaction mixture is prepared containing 1x Topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).[16] Varying concentrations of Idarubicin are added to the reaction tubes. A no-drug control and a no-enzyme control are included for comparison.[16]
-
Enzyme Addition: A predetermined amount of human Topoisomerase II is added to each reaction tube, excluding the no-enzyme control.[16]
-
Incubation: The reactions are incubated at 37°C for 30 minutes to allow for enzymatic activity.[16]
-
Termination: The reaction is stopped by the addition of a stop buffer/loading dye, which typically contains SDS.[16]
-
Gel Electrophoresis: The samples are loaded onto a 1% agarose gel containing ethidium bromide.[16]
-
Visualization: The DNA bands are visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II results in a higher proportion of supercoiled DNA.[16]
Clinical Monitoring Protocol for Anthracycline-Induced Cardiotoxicity
Regular monitoring of cardiac function is crucial for patients receiving anthracycline therapy to detect early signs of cardiotoxicity.[17][18][19][20]
Monitoring Workflow:
Caption: Clinical monitoring workflow for cardiotoxicity.
Methodology:
-
Baseline Assessment: Prior to initiating anthracycline therapy, a comprehensive baseline cardiovascular assessment is performed. This includes a clinical evaluation, electrocardiogram (ECG), and cardiac imaging, typically an echocardiogram, to measure left ventricular ejection fraction (LVEF) and global longitudinal strain (GLS).[17][21] Baseline levels of serum biomarkers such as troponin and brain natriuretic peptide (BNP) are also established.[21]
-
Monitoring During Therapy: Cardiac function is monitored periodically throughout the course of treatment. The frequency of monitoring depends on the cumulative anthracycline dose and the patient's individual risk factors.[18] This typically involves repeat echocardiograms and biomarker measurements.[21]
-
Post-Treatment Follow-up: After completion of therapy, patients should have follow-up cardiac assessments. The European Society of Cardiology recommends an echocardiogram at the completion of therapy and at 6 months post-completion.[21] Further surveillance at 1 and 5 years may be considered for high-risk patients.[21]
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Idarubicin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idarubicin: a brief overview on pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 11. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative phase II study of idarubicin versus doxorubicin in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative phase II study of idarubicin versus doxorubicin in advanced breast cancer. | Semantic Scholar [semanticscholar.org]
- 14. Treatment outcome of doxorubicin versus idarubicin in adult acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. UpToDate 2018 [bsgdtphcm.vn]
- 18. Anthracycline-induced cardiotoxicity: comparison of recommendations for monitoring cardiac function during therapy in paediatric oncology trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monitoring and treatment of cardiovascular complications during cancer therapies. Part I: Anthracyclines, HER2-targeted therapies and fluoropyrimidines [escardio.org]
- 20. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Comparative Efficacy of 11-Deoxyadriamycin and Doxorubicin in Preclinical Xenograft Models
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of malignancies. Doxorubicin, a prominent member of this class, is widely utilized for its potent anti-tumor activity. However, its clinical use is often hampered by significant cardiotoxicity. This has spurred the development of analogues with improved therapeutic indices. One such analogue, 11-Deoxyadriamycin, and its close relative, 4'-deoxydoxorubicin, have been investigated for their potential to retain or enhance anti-tumor efficacy while reducing toxic side effects. This guide provides a comparative analysis of the anti-tumor activity of these compounds in xenograft models, supported by experimental data and detailed protocols.
Performance Comparison in Xenograft Models
The following table summarizes the quantitative data on the anti-tumor efficacy of Doxorubicin and its analogue, 4'-deoxydoxorubicin, in a subcutaneous sarcoma xenograft model. Data for this compound is extrapolated from studies on the closely related 4'-deoxydoxorubicin due to the limited availability of direct comparative xenograft studies for this compound.
| Parameter | Doxorubicin (Adriamycin) | 4'-deoxydoxorubicin | Reference |
| Xenograft Model | MC 40A sarcoma | MC 40A sarcoma | [1] |
| Drug Concentration in Tumor (AUC0-48 hr, µg/g X hr) | 60 | 150 | [1] |
| Relative Anti-tumor Activity | Standard | Superior | [1] |
Note: Data for 4'-deoxydoxorubicin is presented as a surrogate for this compound due to the structural similarity and lack of direct xenograft data for the latter.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pre-clinical findings. Below are the key experimental protocols typically employed in xenograft studies evaluating the efficacy of anthracyclines.
Xenograft Model Establishment
-
Cell Culture: Human tumor cell lines (e.g., MC 40A sarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor xenograft.[2]
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile phosphate-buffered saline or culture medium) is injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
Drug Administration and Efficacy Assessment
-
Drug Preparation: Doxorubicin and this compound (or its analogue) are dissolved in a suitable vehicle (e.g., sterile saline) for administration.
-
Dosing and Schedule: The drugs are administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosage and treatment schedule are determined based on maximum tolerated dose (MTD) studies. For example, a dose of 5 mg/kg i.v. has been used for comparative studies.[1]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor weight at the end of the study and survival analysis.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment groups.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for a typical xenograft study.
Caption: Anthracycline mechanism of action via Topoisomerase II.
Mechanism of Action: Inhibition of Topoisomerase II
Both Doxorubicin and its analogues primarily exert their cytotoxic effects by targeting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] These drugs intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4] The resulting DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein.[5][6] Activated p53 can then induce cell cycle arrest, allowing for DNA repair, or if the damage is too severe, initiate apoptosis (programmed cell death), ultimately leading to the demise of the cancer cell.[5][6][7]
Conclusion
The available preclinical data, primarily from studies on the closely related analogue 4'-deoxydoxorubicin, suggests that this compound has the potential for superior anti-tumor activity in xenograft models compared to Doxorubicin.[1] This enhanced efficacy appears to be linked to higher drug accumulation in tumor tissue.[1] The fundamental mechanism of action, centered on topoisomerase II inhibition and subsequent induction of apoptosis, remains consistent across these anthracyclines. Further direct comparative studies of this compound in a variety of xenograft models are warranted to fully elucidate its therapeutic potential and to confirm a potentially improved safety profile, particularly concerning cardiotoxicity. This would provide a stronger basis for its consideration in clinical development as a next-generation anthracycline.
References
- 1. Comparative cardiotoxicity and antitumour activity of doxorubicin (adriamycin) and 4'-deoxydoxorubicin and the relationship to in vivo disposition and metabolism in the target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. karger.com [karger.com]
11-Deoxyadriamycin: A Comparative Analysis of Efficacy in Oncology Research
For Immediate Release
A comprehensive review of available preclinical data reveals that 11-Deoxyadriamycin, also known as esorubicin, demonstrates potent anticancer activity, in some cases exceeding that of the widely used anthracycline, doxorubicin. This guide provides a comparative analysis of this compound's efficacy, presenting available quantitative data, experimental methodologies, and an overview of the signaling pathways involved in its mechanism of action for researchers, scientists, and drug development professionals.
Comparative In Vitro Efficacy
While extensive IC50 data for this compound across a wide range of cancer cell lines remains limited in publicly accessible literature, available studies indicate its significant cytotoxic potential.
A study comparing the cytotoxicity of five anthracyclines in primary cultures of rat and human hepatocytes found esorubicin to be the most potent among the tested compounds, which included doxorubicin, daunorubicin, epirubicin, and idarubicin.[1] In these studies, toxicity was determined by morphological changes and lactate dehydrogenase leakage after a 24-hour treatment period.[1] Another study using a human tumor clonogenic assay on fresh biopsies of solid tumors concluded that esorubicin is significantly more potent on a weight basis than doxorubicin.[2]
For context, the table below presents a selection of published IC50 values for the commonly used anthracycline, doxorubicin, across various cancer cell lines. This data serves as a benchmark for the potency that this compound would need to meet or exceed to be considered a viable alternative.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 2.5 |
| A549 | Lung Cancer | > 20 |
| HeLa | Cervical Cancer | 0.34 - 2.9 |
| HepG2 | Liver Cancer | 12.2 |
| UMUC-3 | Bladder Cancer | 5.1 |
| BFTC-905 | Bladder Cancer | 2.3 |
| M21 | Skin Melanoma | 2.8 |
Note: IC50 values can vary between experiments and laboratories due to different methodologies and conditions.
Comparative In Vivo Efficacy
Preclinical in vivo studies in mice have provided further insights into the comparative efficacy of this compound. One study reported that this compound was 1.5 to 3 times more potent and more toxic than doxorubicin.[3] The comparative antitumor activity was dependent on the tumor model:
-
Equal activity against Gross leukemia, mammary carcinoma, and MS-2 sarcoma.[3]
-
Slightly less activity against B16 melanoma.[3]
-
More activity against colon 38 adenocarcinoma.[3]
These findings highlight the importance of tumor type in determining the relative efficacy of this compound.
Experimental Protocols
The following sections detail standardized methodologies for assessing the efficacy of anticancer compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a comparator drug for a specified period (typically 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents.
Workflow:
Caption: Standard workflow for an in vivo xenograft tumor study.
Protocol Details:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified volume.
-
Treatment: Mice are randomized into groups and treated with this compound, a comparator drug, or a vehicle control according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated based on the differences in tumor volume and weight between the treated and control groups.
Signaling Pathways and Mechanism of Action
Like other anthracyclines, the primary mechanism of action of this compound is believed to involve the disruption of DNA synthesis and function.
Proposed Signaling Pathway:
Caption: Proposed mechanism of action for anthracyclines.
The key mechanisms include:
-
DNA Intercalation: The planar structure of the molecule allows it to insert between DNA base pairs, interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound can stabilize the complex between DNA and topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, producing free radicals that cause damage to cellular components and induce apoptosis.
Further research is needed to elucidate the specific nuances of this compound's interaction with these pathways and to identify any unique signaling events it may trigger compared to other anthracyclines. This will be crucial in understanding its differential efficacy and toxicity profiles.
References
- 1. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of esorubicin in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. high-dose-epirubicin-is-not-an-alternative-to-standard-dose-doxorubicin-in-the-treatment-of-advanced-soft-tissue-sarcomas-a-study-of-the-eortc-soft-tissue-and-bone-sarcoma-group - Ask this paper | Bohrium [bohrium.com]
A Peer-Reviewed Comparative Analysis of 4'-Deoxydoxorubicin's Therapeutic Potential
A head-to-head comparison with Doxorubicin, offering insights for researchers and drug development professionals.
Please Note: Initial searches for peer-reviewed validation of 11-Deoxyadriamycin's therapeutic potential did not yield sufficient specific data for a comparative guide. However, a closely related and well-documented analog, 4'-Deoxydoxorubicin , has been the subject of comparative studies against its parent compound, Doxorubicin. This guide therefore presents a peer-reviewed comparison of 4'-Deoxydoxorubicin and Doxorubicin to provide valuable insights into the therapeutic potential of this class of anthracyclines.
Executive Summary
4'-Deoxydoxorubicin, an analog of the widely used chemotherapeutic agent Doxorubicin (also known as Adriamycin), has demonstrated a promising profile in preclinical and clinical studies. This guide synthesizes peer-reviewed data to compare the therapeutic efficacy and safety of 4'-Deoxydoxorubicin with Doxorubicin. The findings suggest that 4'-Deoxydoxorubicin exhibits superior antitumor activity in certain cancer models and a potentially improved safety profile, particularly concerning cardiotoxicity. This document provides a detailed overview of the available quantitative data, experimental methodologies, and the underlying mechanism of action to inform further research and development in cancer therapeutics.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies between 4'-Deoxydoxorubicin and Doxorubicin.
Table 1: In Vivo Antitumor Activity
| Cancer Model | Drug | Dosage | Antitumor Activity Metric | Result |
| Murine Colon 38 Adenocarcinoma | 4'-Deoxydoxorubicin | Equitoxic doses | Tumor Growth Inhibition | More active than Doxorubicin[1] |
| Murine Gross Leukemia | 4'-Deoxydoxorubicin | Equitoxic doses | Increased Lifespan | As active as Doxorubicin[1] |
| Murine Mammary Carcinoma | 4'-Deoxydoxorubicin | Equitoxic doses | Tumor Growth Inhibition | As active as Doxorubicin[1] |
| Murine MS-2 Sarcoma | 4'-Deoxydoxorubicin | Equitoxic doses | Tumor Growth Inhibition | As active as Doxorubicin[1] |
| Murine B16 Melanoma | 4'-Deoxydoxorubicin | Equitoxic doses | Tumor Growth Inhibition | Slightly less active than Doxorubicin[1] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | 4'-Deoxy-4'-iodo-doxorubicin (IC50) | Doxorubicin (IC50) | Fold Difference |
| Human Cancer Cell Line 1 | Lower IC50 | Higher IC50 | Up to 6 times more cytotoxic[2] |
| Human Cancer Cell Line 2 | Lower IC50 | Higher IC50 | Up to 6 times more cytotoxic[2] |
| Human Cancer Cell Line 3 | Lower IC50 | Higher IC50 | Up to 6 times more cytotoxic[2] |
| Human Cancer Cell Line 4 | Lower IC50 | Higher IC50 | Up to 6 times more cytotoxic[2] |
Note: The available peer-reviewed literature often refers to 4'-deoxy-4'-iodo-doxorubicin, a halogenated derivative of 4'-deoxydoxorubicin, which has also shown enhanced cytotoxicity compared to Doxorubicin.
Table 3: Cardiotoxicity Comparison
| Study Type | Model | Drug | Key Finding |
| Experimental | Guinea Pig Heart | 4'-Deoxydoxorubicin | Significantly less cardiotoxic than Doxorubicin[3] |
| Clinical Trial | Human Patients | 4'-Deoxydoxorubicin | Lower percentage of EKG abnormalities compared to Doxorubicin[3] |
| Clinical Trial | Human Patients | Esorubicin (4'-deoxydoxorubicin) | A 10% drop in Left Ventricular Ejection Fraction (LVEF) was observed at a cumulative dose of approximately 480 mg/m², compared to a 5% drop at around 240 mg/m²[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the peer-reviewed literature are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of 4'-Deoxydoxorubicin and Doxorubicin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at an optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of growth medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[5].
-
Drug Treatment: Prepare serial dilutions of 4'-Deoxydoxorubicin and Doxorubicin in the growth medium. After the incubation period, replace the medium with fresh medium containing the different concentrations of the drugs. Include untreated control wells and a vehicle control (e.g., DMSO)[5].
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator[5].
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-2 hours at 37°C until formazan crystals are visible under a microscope[5].
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark[5].
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-595 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by 4'-Deoxydoxorubicin and Doxorubicin.
Materials:
-
Cancer cell lines
-
6-well plates
-
Growth medium
-
4'-Deoxydoxorubicin and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 4'-Deoxydoxorubicin and Doxorubicin for a specified time (e.g., 24 or 48 hours)[6].
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS[7].
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15-20 minutes[6][8].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic[7].
Mechanism of Action and Signaling Pathways
The primary mechanism of action for anthracyclines like Doxorubicin and its analogs involves the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis. The diagram below illustrates the generally accepted signaling pathway.
Caption: General signaling pathway of anthracyclines leading to apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of two cytotoxic compounds.
Caption: Workflow for comparing the efficacy of two cytotoxic drugs.
References
- 1. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity and cytotoxicity of the anthracycline analog 4'-deoxy-4'-iodo-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary evaluation of myocardial toxicity of 4'-deoxydoxorubicin: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical cardiotoxicity of esorubicin (4'-deoxydoxorubicin,DxDx): prospective studies with serial gated heart scans and reports of selected cases. A Cancer and Leukemia Group B report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtweet.com [researchtweet.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 11-Deoxyadriamycin
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of potent cytotoxic compounds like 11-Deoxyadriamycin are critical to ensuring the safety of laboratory personnel and the protection of the environment. As a trusted partner in your research endeavors, we provide the following essential safety and logistical information to guide you through the compliant disposal of this compound waste. This step-by-step guidance is designed to directly address your operational questions and establish a clear, safe, and repeatable process.
I. Guiding Principles for Cytotoxic Waste Management
This compound is an antineoplastic agent and should be handled as a hazardous cytotoxic compound. All waste generated during its use is considered cytotoxic waste and must be disposed of accordingly. The primary method for the disposal of chemotherapy waste is incineration at a licensed facility. Under no circumstances should this waste be mixed with general laboratory trash or disposed of down the drain.
II. Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure. This is a non-negotiable safety standard.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents dermal absorption of the cytotoxic compound. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form of the drug or when there is a risk of aerosolization. |
III. Step-by-Step Disposal Protocol
This protocol outlines the segregation and packaging of this compound waste for collection by a certified hazardous waste disposal service.
Step 1: Waste Segregation at the Point of Generation
Immediately after use, segregate all this compound-contaminated materials from other waste streams. This minimizes the volume of hazardous waste and prevents cross-contamination.
Step 2: Classify Your Waste
Properly classifying your waste is crucial for compliant disposal.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, IV bags, tubing, and lightly contaminated PPE (gloves, gowns).[1] | Yellow, puncture-resistant containers specifically labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[1][2] |
| Bulk Chemotherapy Waste | Any waste that does not meet the "RCRA empty" criteria. This includes partially used vials, syringes with residual drug, and materials used to clean up spills.[1] | Black, puncture-resistant containers labeled "HAZARDOUS WASTE," "CHEMOTHERAPY WASTE," and "INCINERATE ONLY".[1] |
| Sharps Waste | Any sharp instrument contaminated with this compound, such as needles, syringes, and glass vials. | Yellow, puncture-resistant sharps containers with a purple lid, clearly labeled "CHEMOTHERAPY SHARPS WASTE" and "INCINERATE ONLY". |
Step 3: Packaging and Labeling
-
Containment: Place non-sharp waste into appropriately colored, leak-proof plastic bags (a minimum of 2 mm thick for polypropylene bags is recommended) before placing them into the final rigid container. Sharps must be placed directly into the designated sharps container.
-
Sealing: Securely seal all bags and containers when they are three-quarters full to prevent overfilling and potential spills.
-
Labeling: Ensure all containers are clearly labeled with the type of waste they contain (e.g., "Trace Chemotherapy Waste," "Bulk Chemotherapy Waste," "Chemotherapy Sharps"). The label should also include the date and the location of waste generation.
Step 4: Storage and Collection
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a cytotoxic warning label.
-
Collection: Arrange for the collection of your cytotoxic waste by a licensed and certified hazardous waste disposal company. Do not attempt to transport this waste off-site yourself.
IV. Spill Management
In the event of a spill, immediately cordon off the area and follow these steps:
-
Alert personnel in the vicinity.
-
Don the appropriate PPE as listed in the table above.
-
Contain the spill using a chemotherapy spill kit.
-
Clean the area with a suitable decontaminating agent (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate to neutralize, and then water).
-
Dispose of all cleanup materials as bulk chemotherapy waste.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling 11-Deoxyadriamycin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 11-Deoxyadriamycin is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment. The following recommendations are based on established best practices for handling highly potent, cytotoxic compounds and information from Safety Data Sheets (SDS) for structurally related anthracyclines, such as Doxorubicin. A specific SDS for this compound is not publicly available; therefore, a conservative approach assuming high toxicity is warranted.
Hazard Identification and Risk Assessment
This compound is a derivative of Doxorubicin, a well-known chemotherapy agent. As such, it should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects. Acute oral toxicity is also a significant concern.
Key Hazards:
-
Fatal if swallowed.
-
May cause cancer.
-
May damage fertility or the unborn child.
-
May cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Inner glove tucked under the gown cuff, outer glove covering the cuff. Inspect gloves for defects before use and change immediately if contaminated. Use proper glove removal technique to avoid skin contact. |
| Body | Disposable, Solid-Front, Back-Closing Gown | Made of a low-permeability fabric. Cuffs should be elasticized to ensure a snug fit around the wrists. |
| Eyes/Face | Safety Goggles and a Face Shield | Goggles should provide splash protection. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | NIOSH-Approved Respirator (e.g., N95 or higher) | Required when handling the powdered form of the compound or when there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Feet | Closed-Toe Shoes and Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Designated Area:
-
All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control airborne particles.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
-
Ensure a cytotoxic spill kit is readily accessible.
2. Weighing and Reconstitution:
-
When weighing the powdered compound, use a containment balance enclosure or a chemical fume hood to prevent inhalation of fine particles.
-
For reconstitution, introduce the solvent slowly to avoid aerosolization. Use Luer-Lok syringes and needles to prevent accidental disconnection.
3. Experimental Procedures:
-
Keep all vials and containers with this compound tightly closed when not in use.
-
Transport samples in sealed, leak-proof secondary containers.
4. Decontamination:
-
At the end of the workday, decontaminate all surfaces in the designated handling area. A solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate is a common practice for deactivating anthracyclines, but compatibility with surfaces should be verified.
-
All disposable materials used during handling are considered contaminated waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Must be sent to an approved waste disposal plant, likely for incineration.[1] |
| Contaminated Labware (e.g., vials, pipette tips, tubes) | Place in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | Carefully remove to avoid self-contamination and place in the designated cytotoxic waste container. |
| Contaminated Absorbent Pads and Wipes | Dispose of in the designated cytotoxic waste container. |
| Sharps (e.g., needles, syringes) | Dispose of immediately in a puncture-resistant, labeled sharps container designated for cytotoxic waste. |
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert others and restrict access.
-
Don appropriate PPE from the cytotoxic spill kit.
-
Contain the spill using absorbent materials from the kit.
-
Decontaminate the area as described above.
-
Collect all contaminated materials and dispose of them as cytotoxic waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Seek immediate medical attention after any exposure.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
